Saccharothrixin K
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H26O8 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
12-hydroxy-8-methoxy-3-methyl-1-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-12H-benzo[a]anthracen-7-one |
InChI |
InChI=1S/C26H26O8/c1-11-9-13-7-8-15-20(23(29)14-5-4-6-16(32-3)19(14)22(15)28)18(13)17(10-11)34-26-25(31)24(30)21(27)12(2)33-26/h4-10,12,21,23-27,29-31H,1-3H3/t12-,21-,23?,24+,25+,26-/m0/s1 |
InChI Key |
QGBUJDIYJGZTSW-NEQZVEPQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Saccharothrixin K: A Technical Guide to its Discovery and Isolation from Marine Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The marine environment represents a vast and largely untapped reservoir of microbial diversity, offering a promising frontier for the discovery of novel bioactive compounds. Among the most prolific producers of secondary metabolites are the actinomycetes, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of structurally unique and biologically active molecules. This technical guide provides an in-depth overview of the discovery and isolation of Saccharothrixin K, a glycosylated aromatic polyketide belonging to the angucycline class, from the rare marine actinomycete, Saccharothrix sp. D09. The methodologies detailed herein offer a roadmap for the exploration and characterization of novel natural products from marine microbial sources.
This compound is part of a larger family of Saccharothrixins (D-M) identified through a genome-guided discovery approach, highlighting the power of modern techniques in natural product research. This document outlines the complete workflow from the fermentation of the producing organism to the purification and structural elucidation of this novel compound, supported by quantitative data and detailed experimental protocols.
Discovery of this compound
This compound was discovered as part of a comprehensive investigation into the secondary metabolite profile of the marine actinomycete strain Saccharothrix sp. D09. The "one strain-many compounds" (OSMAC) approach was employed, which involves cultivating the microorganism under various fermentation conditions to induce the production of a wider range of metabolites. This strategy, combined with comparative metabolite analysis, led to the identification of a series of new angucycline derivatives, including the glycosylated Saccharothrixins J-M, of which this compound is a member. The discovery was further guided by genome mining of the Saccharothrix sp. D09, which revealed the presence of a type II polyketide synthase (PKS) biosynthetic gene cluster (sxn), suggesting the strain's potential to produce novel polycyclic aromatic compounds.
Experimental Protocols
Fermentation of Saccharothrix sp. D09
The production of this compound was achieved through submerged fermentation of the Saccharothrix sp. D09 strain.
Culture Medium:
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| Yeast Extract | 5 |
| Peptone | 10 |
| CaCO₃ | 2 |
| KBr | 0.1 |
| Fe₂(SO₄)₃·4H₂O | 0.04 |
| Artificial Sea Salt | 33 |
| pH | 7.5 |
Fermentation Conditions:
-
Inoculum: A seed culture of Saccharothrix sp. D09 was prepared by inoculating a 250 mL flask containing 50 mL of seed medium and incubating for 2 days at 28°C on a rotary shaker at 180 rpm.
-
Production: The production culture was initiated by inoculating 1 L flasks, each containing 200 mL of the production medium, with the seed culture (5% v/v).
-
Incubation: The production flasks were incubated for 7 days at 28°C on a rotary shaker at 180 rpm.
Extraction and Isolation of this compound
The extraction and purification of this compound from the fermentation broth involved a multi-step chromatographic process.
Workflow for Extraction and Isolation:
Detailed Protocol:
-
Extraction: The whole fermentation broth (20 L) was centrifuged to separate the mycelium and the supernatant. The mycelium was extracted with acetone, and the supernatant was subjected to adsorption chromatography on an XAD-16 resin column, followed by elution with acetone. The acetone extracts were combined and concentrated under reduced pressure to yield a crude extract.
-
Vacuum Liquid Chromatography (VLC): The crude extract was subjected to VLC on a silica gel column using a stepwise gradient of CH₂Cl₂/MeOH to provide several fractions.
-
Medium Pressure Liquid Chromatography (MPLC): The fractions containing the target compounds were further purified by MPLC on an ODS column with a MeOH/H₂O gradient.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by preparative HPLC on a C18 column using a MeCN/H₂O gradient.
Structure Elucidation
The planar structure and relative stereochemistry of this compound were determined by comprehensive spectroscopic analysis.
Spectroscopic Data for this compound:
| Data Type | Instrumentation | Key Findings |
| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry | Determination of the molecular formula. |
| 1D NMR | ¹H and ¹³C NMR | Identification of key functional groups and carbon skeleton. |
| 2D NMR | COSY, HSQC, HMBC | Elucidation of the connectivity of the molecule and the glycosidic linkage. |
(Note: Specific quantitative data for HRESIMS and NMR are typically found in the supplementary information of the primary research article.)
Biological Activity
Preliminary biological evaluation of the Saccharothrixin family of compounds has revealed potential antibacterial and cytotoxic activities.
Antibacterial Activity Assay
The antibacterial activity of this compound can be evaluated using the broth microdilution method against a panel of pathogenic bacteria.
Protocol:
-
Bacterial Strains: A selection of Gram-positive and Gram-negative bacteria are cultured to mid-log phase.
-
Assay Plates: A 96-well microtiter plate is prepared with serial dilutions of this compound in Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay
The cytotoxic effects of this compound can be assessed against various human cancer cell lines using the MTT assay.
Protocol:
-
Cell Culture: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Potential Signaling Pathway Involvement
While the specific signaling pathway modulated by this compound has not yet been elucidated, its cytotoxic activity against cancer cell lines suggests a potential interference with key cellular processes. A plausible, yet hypothetical, mechanism of action could involve the induction of apoptosis.
Conclusion
The discovery and isolation of this compound from the marine actinomycete Saccharothrix sp. D09 underscore the immense potential of marine microorganisms as a source of novel drug leads. The systematic approach, combining genome mining, OSMAC cultivation, and multi-step chromatographic purification, provides a robust framework for future natural product discovery efforts. Further investigation into the biological activities and mechanism of action of this compound is warranted to fully assess its therapeutic potential. This technical guide serves as a comprehensive resource for researchers in the field, facilitating the exploration of the chemical diversity hidden within the marine microbiome.
Saccharothrixin K: An In-depth Technical Guide to a Novel Aromatic Polyketide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharothrixin K is an aromatic polyketide antibiotic belonging to the angucycline class of natural products. These complex molecules are biosynthesized by actinomycete bacteria, primarily of the genus Saccharothrix, which are known producers of a wide array of bioactive secondary metabolites. This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on its discovery, biosynthesis, biological activity, and the experimental methodologies used for its study. While specific data for this compound is limited in publicly available literature, this guide draws upon the detailed analysis of the closely related Saccharothrixins D-M, discovered from the marine actinomycete Saccharothrix sp. D09.[1][2][3]
Core Concepts
Saccharothrixins are the product of a type II polyketide synthase (PKS) pathway. These enzymatic assembly lines are responsible for the creation of diverse polycyclic aromatic compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The angucycline framework, characteristic of Saccharothrixins, is a tetracyclic benz[a]anthracene core, which can be extensively modified by tailoring enzymes, leading to a high degree of structural diversity.[4][5][6][7]
Quantitative Biological Data
The biological activities of Saccharothrixin compounds have been evaluated, revealing potent antibacterial and anti-inflammatory properties. The following tables summarize the available quantitative data for compounds within the Saccharothrixin D-M series.
| Compound | Target Organism | MIC (µg/mL) |
| Saccharothrixin (unspecified 3, 4, 8) | Helicobacter pylori | 16 - 32 |
Table 1: Antibacterial Activity of Saccharothrixin Analogues. [1][2][3]
| Compound | Assay | IC50 (µM) |
| Saccharothrixin (unspecified 3) | Inhibition of NO production | 28 |
Table 2: Anti-inflammatory Activity of a Saccharothrixin Analogue. [1][2][3]
Biosynthesis of Saccharothrixins
The biosynthesis of Saccharothrixins is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as sxn, identified in Saccharothrix sp. D09.[1][2] This cluster encodes a type II PKS system and a suite of tailoring enzymes responsible for the final complex structure of the angucycline core.
Proposed Biosynthetic Pathway for Angucyclines
The following diagram illustrates a generalized biosynthetic pathway for the formation of the angucycline core, which is the foundational structure of Saccharothrixins.
Caption: Generalized biosynthetic pathway for angucycline antibiotics.
Mechanism of Action
The precise mechanism of action for this compound as an antibiotic has not been fully elucidated in the reviewed literature. However, many polyketide antibiotics exert their effects by targeting essential cellular processes in bacteria. Potential mechanisms could include the inhibition of DNA replication, transcription, or translation, or the disruption of cell wall integrity. Further research is required to pinpoint the specific molecular target of this compound.
Experimental Protocols
This section details the general methodologies employed in the study of Saccharothrixins and other aromatic polyketide antibiotics.
Isolation and Purification of Saccharothrixins
The following workflow outlines the typical steps for isolating and purifying these compounds from bacterial cultures.
Caption: Workflow for the isolation of Saccharothrixin antibiotics.
Protocol for Isolation and Purification:
-
Fermentation: Cultivate Saccharothrix sp. D09 in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: After an appropriate incubation period, extract the culture broth and mycelium with an organic solvent such as ethyl acetate to partition the bioactive compounds into the organic phase.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to separate the individual Saccharothrixin compounds.[8][9][10]
Structure Elucidation
The chemical structures of the isolated Saccharothrixins are determined using a combination of spectroscopic techniques.
Protocol for Structure Elucidation:
-
Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HR-ESI-MS) to determine the elemental composition and molecular weight of the purified compounds.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.[11][12][13][14]
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.[1][2][3]
Antibacterial Susceptibility Testing
The antibacterial activity of Saccharothrixins is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Helicobacter pylori) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the purified Saccharothrixin compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for the test organism.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
The anti-inflammatory potential of Saccharothrixins can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol for Nitric Oxide (NO) Inhibition Assay:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Treatment: Treat the cells with various concentrations of the Saccharothrixin compound for a specified period.
-
Stimulation: Induce an inflammatory response by adding LPS to the cell culture.
-
Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.
Conclusion and Future Directions
This compound and its analogues represent a promising class of aromatic polyketide antibiotics with demonstrated antibacterial and anti-inflammatory activities. The elucidation of their biosynthetic pathway opens up opportunities for biosynthetic engineering and the generation of novel derivatives with improved therapeutic properties. Further research is warranted to fully characterize the mechanism of action of this compound, expand the evaluation of its antimicrobial spectrum, and assess its potential as a lead compound for drug development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this intriguing family of natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Divergence of Classical and C-Ring-Cleaved Angucyclines: Elucidation of Early Tailoring Steps in Lugdunomycin and Thioangucycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. sphinxsai.com [sphinxsai.com]
- 10. oaji.net [oaji.net]
- 11. frontiersin.org [frontiersin.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Natural Products | Bruker [bruker.com]
Initial Biological Activity Screening of Saccharothrixins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Saccharothrixin K" is listed as a product of the saccharothrixin D biosynthetic gene cluster from Saccharothrix sp.[1]; however, detailed structural and biological activity data for this specific molecule are not currently available in the public domain. This guide therefore provides a comprehensive overview of the initial biological activity screening of the broader Saccharothrixin class of compounds and related bioactive molecules isolated from Saccharothrix species, based on available scientific literature.
This technical whitepaper details the initial biological activity screening of Saccharothrixins, a class of aromatic polyketides, and related antimicrobial compounds derived from the rare actinomycete genus Saccharothrix. It is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, the experimental protocols used for their initial characterization, and their potential mechanisms of action.
Introduction to Saccharothrix-derived Compounds
The genus Saccharothrix is a recognized source of novel bioactive secondary metabolites with diverse chemical structures and biological activities.[2][3] Among these are the Saccharothrixins, which are angucycline and angucyclinone aromatic polyketides.[4] Genome mining of marine actinomycete Saccharothrix sp. D09 led to the discovery of a type II polyketide synthase biosynthetic gene cluster responsible for producing a range of highly oxygenated and glycosylated Saccharothrixins D-M.[4] Another important class of antibiotics from Saccharothrix espanaensis are the Saccharomicins, which are novel heptadecaglycoside antibiotics.[5][6] These compounds have demonstrated a range of biological activities, including antibacterial and anti-inflammatory effects.[4]
Quantitative Biological Activity Data
The initial screening of Saccharothrix-derived compounds has yielded promising quantitative data, primarily in the areas of antibacterial and anti-inflammatory activity.
Table 1: Antibacterial Activity of Saccharothrixins D, G, and J against Helicobacter pylori [4]
| Compound | Chemical Name | MIC (µg/mL) |
| 3 | Saccharothrixin D | 16 |
| 4 | Saccharothrixin G | 32 |
| 8 | Saccharothrixin J | 32 |
Table 2: Anti-inflammatory Activity of Saccharothrixin D [4]
| Compound | Activity | IC50 (µM) |
| 3 (Saccharothrixin D) | Inhibition of NO production | 28 |
Table 3: In Vitro Antibacterial Activity of Saccharomicins A and B [5][6]
| Organism | MIC Range (µg/mL) |
| Methicillin-susceptible Staphylococcus aureus | <0.12 - 0.5 |
| Methicillin-resistant Staphylococcus aureus | <0.12 - 0.5 |
| Vancomycin-resistant enterococci | 0.25 - 16 |
| Gram-negative bacteria | 0.25 - >128 |
| Candida albicans | >128 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial screening of Saccharothrix-derived compounds.
3.1. Antibacterial Susceptibility Testing (Microdilution Method)
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]
-
Bacterial Strain Preparation:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for non-fastidious bacteria, supplemented with 5% lysed horse blood for Streptococcus spp., and Wilkins-Chalgren agar for anaerobes).[5]
-
A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton II broth) and adjusted to a concentration of approximately 1 x 10⁴ to 5 x 10⁴ Colony Forming Units (CFU)/mL.[5]
-
-
Preparation of Test Compounds:
-
The purified Saccharothrixin compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in the appropriate broth in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35°C for 18 hours.[5]
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
3.2. Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol outlines the general procedure for assessing the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
A suitable macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding LPS to the cell culture medium.
-
-
Measurement of Nitric Oxide:
-
After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of NO inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the general workflow for screening bioactive compounds from Saccharothrix and the proposed mechanism of action for the related Saccharomicin antibiotics.
Caption: A generalized workflow for the discovery and initial screening of bioactive compounds.
Caption: Proposed mechanism of action for Saccharomicin antibiotics.[5][6]
Conclusion
The initial screening of compounds derived from Saccharothrix species, including the Saccharothrixin class, reveals a promising source of novel bioactive molecules. The antibacterial activity against pathogenic bacteria like H. pylori and multi-drug resistant S. aureus, coupled with anti-inflammatory properties, highlights their therapeutic potential. Further investigation into the specific activities of individual Saccharothrixins, including the yet-to-be-characterized this compound, is warranted. The detailed experimental protocols and workflows provided herein offer a foundational guide for researchers to build upon in the ongoing quest for new and effective therapeutic agents.
References
- 1. BGC0002672 [mibig.secondarymetabolites.org]
- 2. Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioresearch.ro [bioresearch.ro]
- 4. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Saccharothrix-Derived Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory properties of two novel compounds isolated from the bacterial genus Saccharothrix: a polyketide from the Saccharothrixin family and the naphthoquinone, Sacchathridine A. While research into these specific molecules is in its nascent stages, preliminary data suggests significant potential for their development as anti-inflammatory therapeutics. This document collates the available quantitative data, outlines detailed experimental methodologies for assessing their activity, and visualizes the proposed signaling pathways through which they may exert their effects.
Quantitative Data Summary
The anti-inflammatory efficacy of the Saccharothrixin polyketide and Sacchathridine A has been quantified through in vitro assays. The following tables summarize the key findings for easy comparison.
Table 1: Anti-inflammatory Activity of Saccharothrixin Compound
| Compound | Bioassay | Cell Line | IC50 Value | Source |
| Saccharothrixin (Compound 3) | Nitric Oxide (NO) Production Inhibition | Not specified in source | 28 μM | [1] |
Table 2: Anti-inflammatory Activity of Sacchathridine A
| Compound | Bioassay | Cell Line | IC50 Value | Source |
| Sacchathridine A | Prostaglandin E2 (PGE2) Release Inhibition | SW982 (Human synovial sarcoma) | 1.0 μM | [2][3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe representative methodologies for the key bioassays used to evaluate the anti-inflammatory properties of the Saccharothrix-derived compounds.
Nitric Oxide (NO) Production Inhibition Assay
This assay is a common method to screen for anti-inflammatory activity, as nitric oxide is a key inflammatory mediator.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the Saccharothrixin compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the plates for an additional 24 hours.
-
2. Measurement of Nitrite Concentration:
-
The concentration of NO in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.
-
Procedure:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Prostaglandin E2 (PGE2) Release Inhibition Assay
Prostaglandin E2 is another critical mediator of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
1. Cell Culture and Treatment:
-
Cell Line: Human synovial sarcoma cell line (SW982).
-
Culture Conditions: Cells are maintained in an appropriate culture medium as recommended by the supplier, typically at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Plate SW982 cells in a suitable format (e.g., 24-well plates) and allow them to reach a desired confluency.
-
Treat the cells with varying concentrations of Sacchathridine A.
-
Stimulate the cells with an inflammatory agent, such as interleukin-1β (IL-1β) or tumor necrosis factor-alpha (TNF-α), to induce PGE2 production.
-
Incubate for a specified period (e.g., 24 hours).
-
2. Measurement of PGE2 Concentration:
-
The amount of PGE2 released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatants.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the addition of the supernatant, a PGE2-horseradish peroxidase (HRP) conjugate, and a PGE2-specific antibody to a pre-coated microplate.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically.
-
The concentration of PGE2 in the samples is determined by comparison with a standard curve. The percentage of PGE2 release inhibition is calculated relative to the stimulated control group.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed anti-inflammatory mechanisms and a typical experimental workflow for evaluating these compounds.
References
- 1. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sacchathridine A, a prostaglandin release inhibitor from Saccharothrix sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
The Origin of Saccharothrixin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the origins of Saccharothrixin K, a glycosylated aromatic polyketide. The following sections detail the producing microorganism, its biosynthetic pathway, and the experimental methodologies employed to elucidate its formation.
Producing Microorganism and Discovery
This compound is a natural product synthesized by the rare marine actinomycete, Saccharothrix sp. D09 .[1][2][3] The discovery of this compound and its congeners (Saccharothrixins D-M) was facilitated by a genome-guided approach, which identified a promising biosynthetic gene cluster within the genome of this strain.[1][2][3] To induce the production of these compounds, the "One Strain-Many Compounds" (OSMAC) strategy was employed, which involves varying cultivation parameters to activate silent or poorly expressed gene clusters.[2]
The Saccharothrixin Biosynthetic Gene Cluster (sxn)
The biosynthesis of the saccharothrixins, including this compound, is orchestrated by a specific Type II polyketide synthase (PKS) gene cluster , designated as the sxn cluster.[1][2][3] This cluster contains the requisite genes for the assembly of the polyketide backbone, as well as tailoring enzymes that modify the core structure through oxidations and glycosylations. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) accession for this cluster is BGC0002672 .[4]
Table 1: Compounds Produced by the sxn Gene Cluster in Saccharothrix sp. D09
| Compound | Class | Key Structural Features |
| Saccharothrixin D | Angucycline | Highly Oxygenated |
| Saccharothrixin E | Angucycline | Highly Oxygenated |
| Saccharothrixin F | Angucycline | Highly Oxygenated |
| Saccharothrixin G | Angucycline | Highly Oxygenated |
| Saccharothrixin H | Angucycline | Highly Oxygenated |
| Saccharothrixin I | Angucycline | Highly Oxygenated |
| Saccharothrixin J | Angucycline | Glycosylated |
| This compound | Angucycline | Glycosylated |
| Saccharothrixin L | Angucycline | Glycosylated |
| Saccharothrixin M | Angucycline | Glycosylated |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the assembly of a polyketide chain by the Type II PKS enzymes encoded in the sxn cluster. This is followed by a series of cyclization and aromatization reactions to form the characteristic angucycline core. Subsequent tailoring steps, including oxidations and the attachment of a sugar moiety by a glycosyltransferase, lead to the final structure of this compound. The plausible biosynthetic pathway was proposed based on gene disruption and heterologous expression studies.[1][2][3]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The elucidation of the origin of this compound involved a combination of microbiological, molecular biological, and analytical chemistry techniques.
Cultivation and Fermentation (OSMAC Approach)
To induce the production of saccharothrixins, Saccharothrix sp. D09 was cultivated in various fermentation media. While the exact media compositions from the primary study are not detailed in the available abstracts, a general approach for Saccharothrix fermentation is provided below.
General Fermentation Protocol for Saccharothrix sp.:
-
Seed Culture: Inoculate a loopful of Saccharothrix sp. D09 from a mature agar plate into a 50 mL flask containing 10 mL of seed medium (e.g., ISP2 broth). Incubate at 28-30°C for 2-3 days on a rotary shaker (200-250 rpm).
-
Production Culture: Inoculate a 250 mL flask containing 50 mL of production medium with 5% (v/v) of the seed culture. A variety of production media (e.g., different carbon and nitrogen sources, salt concentrations) would be used as part of the OSMAC strategy.
-
Incubation: Incubate the production cultures at 28-30°C for 7-14 days on a rotary shaker (200-250 rpm).
-
Extraction: After incubation, the culture broth is typically extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated in vacuo to yield a crude extract for further analysis.
Gene Disruption and Heterologous Expression
Gene disruption studies were performed to confirm the involvement of the sxn gene cluster in saccharothrixin biosynthesis.[1][2][3] A general workflow for such an experiment is outlined below.
Caption: General workflow for gene disruption experiments.
Heterologous expression of the sxn gene cluster in a suitable host strain would be performed to confirm that the cluster is sufficient for the production of saccharothrixins.
Isolation and Structure Elucidation
The saccharothrixins were isolated from the crude extracts using chromatographic techniques, and their structures were determined using spectroscopic methods.[1][2][3]
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps, such as silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds.
-
Structure Elucidation: The chemical structures of the purified compounds are determined using:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the chemical structure and stereochemistry.
-
X-ray Crystallography: To determine the absolute configuration of crystalline compounds.
-
Quantitative Data
While specific production yields for this compound are not available in the abstracts, the bioactivity of some of the related compounds has been quantified.
Table 2: Antibacterial Activity of Selected Saccharothrixins
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Saccharothrixin F (Compound 3) | Helicobacter pylori | 16 - 32 µg/mL |
| Saccharothrixin G (Compound 4) | Helicobacter pylori | 16 - 32 µg/mL |
| This compound (Compound 8) | Helicobacter pylori | 16 - 32 µg/mL |
Data extracted from Shen et al., 2021.[1][2]
This guide provides a comprehensive overview of the origin of this compound based on the currently available scientific literature. Further details are likely contained within the full research articles cited.
References
- 1. mdpi.com [mdpi.com]
- 2. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Structure Elucidation of Cytotoxic Saccharothriolides D to F from a Rare Actinomycete Saccharothrix sp. and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Isolation and Structure Elucidation of Cytotoxic Saccharothriolides D to F from a Rare Actinomycete Saccharothrix sp. and Their StructureâActivity Relationship - Journal of Natural Products - Figshare [figshare.com]
Preliminary Cytotoxicity Assessment of Saccharothrixin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharothrixin K is a glycosylated aromatic polyketide, part of the larger family of saccharothrixins (D-M), isolated from the marine actinomycete Saccharothrix sp. D09.[1] While initial studies have highlighted its antibacterial properties, particularly against Helicobacter pylori, its potential as a cytotoxic agent remains unexplored.[1] This technical guide provides a framework for a preliminary cytotoxicity assessment of this compound. It outlines detailed experimental protocols for in vitro cytotoxicity screening, presents hypothetical data for discussion, and visualizes potential mechanisms of action and experimental workflows. This document is intended to serve as a resource for researchers interested in exploring the anticancer potential of this novel natural product.
Introduction to this compound and Related Compounds
The saccharothrixins are a family of angucycline derivatives discovered through genome mining of the marine actinomycete Saccharothrix sp. D09.[1] This family includes highly oxygenated and glycosylated members.[1] Published research on this family has primarily focused on their antibacterial and anti-inflammatory activities.[1] Specifically, this compound, along with related compounds, has demonstrated activity against Helicobacter pylori.[1] Another compound in the family, Saccharothrixin F, has shown anti-inflammatory properties by inhibiting nitric oxide production.[1]
Given that many natural products from actinomycetes exhibit cytotoxic properties against cancer cell lines, this guide proposes a hypothetical preliminary investigation into the cytotoxicity of this compound.
Biological Activity Data
Reported Biological Activities of Saccharothrixins
The following table summarizes the known biological activities of selected Saccharothrixin compounds as reported in the literature.
| Compound | Class | Reported Activity | Target/Assay | Value | Reference |
| Saccharothrixin F | Highly Oxygenated Aromatic Polyketide | Anti-inflammatory | NO Production Inhibition | IC50: 28 µM | [1] |
| Saccharothrixin G | Highly Oxygenated Aromatic Polyketide | Antibacterial | Helicobacter pylori | MIC: 16-32 µg/mL | [1] |
| This compound | Glycosylated Aromatic Polyketide | Antibacterial | Helicobacter pylori | MIC: 16-32 µg/mL | [1] |
Hypothetical Cytotoxicity Data for this compound
The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines. This data is for illustrative purposes to guide potential future research and is not based on published experimental results.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 |
| MCF-7 | Breast Adenocarcinoma | 9.2 |
| HCT-116 | Colon Carcinoma | 12.5 |
| HepG2 | Hepatocellular Carcinoma | 20.1 |
Experimental Protocols
Cell Culture
Human cancer cell lines (e.g., A549, MCF-7, HCT-116, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and diluted to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. The final DMSO concentration should not exceed 0.5%. The cells are treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Hypothetical Signaling Pathway: Intrinsic Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Conclusion and Future Directions
While the currently available data on this compound points towards its potential as an antibacterial agent, its structural relatives within the broad class of actinomycete-derived polyketides suggest that a cytotoxic potential should not be overlooked. The experimental framework and hypothetical data presented in this guide are intended to catalyze further investigation into the anticancer properties of this novel compound. Future studies should focus on performing the described cytotoxicity assays, and if promising activity is observed, subsequent work should elucidate the precise mechanism of action, which may include the induction of apoptosis as hypothesized.
References
Unveiling the Therapeutic Promise of Saccharothrixins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of novel aromatic polyketides, the Saccharothrixins, with a focus on their recently discovered antibacterial and anti-inflammatory activities. This document synthesizes the available scientific data, presents detailed experimental methodologies, and visualizes key workflows and relationships to support further research and development in this promising area.
Introduction to Saccharothrixins
Saccharothrixins are a class of highly oxygenated aromatic polyketides produced by the rare marine actinomycete, Saccharothrix sp. D09. A recent study employing genome-guided techniques led to the discovery and characterization of a series of these compounds, designated Saccharothrixins D–M.[1][2][3] Among these newly identified natural products, specific members have demonstrated significant biological activities, highlighting their potential as lead compounds for the development of new therapeutic agents.
Therapeutic Potential and Biological Activities
Initial in vitro studies have revealed promising antibacterial and anti-inflammatory properties for certain Saccharothrixin compounds.
Antibacterial Activity against Helicobacter pylori
Saccharothrixin G (identified as compound 4 in the primary literature) and a related analogue have shown inhibitory activity against Helicobacter pylori, a pathogenic bacterium implicated in various gastric diseases.[1][3]
Anti-inflammatory Activity
Saccharothrixin F (identified as compound 3 in the primary literature) has demonstrated anti-inflammatory potential through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1][3]
Quantitative Bioactivity Data
The following table summarizes the quantitative data from the initial biological evaluations of the active Saccharothrixin compounds.
| Compound | Therapeutic Area | Biological Activity | Target/Model | Quantitative Result | Reference |
| Saccharothrixin G (4) | Antibacterial | Minimum Inhibitory Concentration (MIC) | Helicobacter pylori | 16–32 μg/mL | [1][3] |
| Saccharothrixin F (3) | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50: 28 μM | [1][3] |
Experimental Protocols
The detailed methodologies for the key bioassays are provided below.
Antibacterial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Saccharothrixins against Helicobacter pylori.
Methodology:
-
Bacterial Strain and Culture Conditions: Helicobacter pylori (e.g., ATCC 43504) is cultured on a suitable medium, such as Brucella agar supplemented with 5% sheep blood, and incubated under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Inoculum Preparation: A bacterial suspension is prepared in a liquid medium like Brucella broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Broth Microdilution Assay:
-
The assay is performed in 96-well microtiter plates.
-
The test compounds are serially diluted in the broth medium.
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells containing medium only (negative control) and bacteria with no compound (positive control) are included.
-
-
Incubation: Plates are incubated for 72 hours at 37°C under microaerophilic conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.
In Vitro Anti-inflammatory Assay
Objective: To evaluate the inhibitory effect of Saccharothrixins on nitric oxide (NO) production in LPS-stimulated macrophages.
Methodology:
-
Cell Line and Culture: The murine macrophage cell line RAW 264.7 is maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment and Stimulation:
-
Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production.
-
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured as an indicator of NO production.
-
An aliquot of the supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration required to inhibit NO production by 50%) is determined from the dose-response curve.
Visualizations
Experimental Workflow for Bioactivity Assessment
Caption: A streamlined workflow from compound isolation to bioactivity data analysis.
Relationship between Discovery and Therapeutic Potential
Caption: The logical progression from the natural source to the identified therapeutic potential.
Future Directions
The initial findings on the biological activities of Saccharothrixins F and G are promising and warrant further investigation. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of these compounds in relevant animal models of H. pylori infection and inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and drug-like properties.
-
Toxicology and Safety Profiling: Assessing the safety and tolerability of these compounds.
As of the date of this guide, specific biological activity data for Saccharothrixin K has not been reported in the peer-reviewed literature. The focus of initial studies has been on other members of the Saccharothrixin D-M series.
References
Methodological & Application
Application Notes and Protocols for the Production of Saccharothrixin K via Fermentation of Saccharothrix sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Saccharothrix comprises a group of Gram-positive, filamentous bacteria known for their ability to produce a diverse array of bioactive secondary metabolites with potential applications in medicine and agriculture.[1][2] This document provides a detailed protocol for the fermentation of a selected Saccharothrix sp. strain to produce the hypothetical novel antibiotic, Saccharothrixin K. The methodologies outlined below are based on established protocols for the cultivation of Saccharothrix species and the production of other secondary metabolites.[1][3][4]
Strain Maintenance and Inoculum Preparation
Proper maintenance of the Saccharothrix sp. strain and preparation of a healthy inoculum are critical for successful and reproducible fermentation.
1.1. Long-Term Storage: For long-term storage, it is recommended to prepare a dense spore suspension or mycelial fragments in a suitable cryoprotective medium (e.g., 20% glycerol) and store at -80°C.
1.2. Short-Term Storage and Revival: Strains can be maintained on solid agar plates of a suitable medium, such as ISP2 (International Streptomyces Project Medium 2) or SSY solid medium, at 4°C for short-term storage.[3] For revival, a small portion of the culture is transferred to a fresh agar plate and incubated until sufficient growth is observed.
1.3. Inoculum Preparation Protocol:
-
Aseptically transfer two agar plugs (approximately 4 mm in diameter) from a well-grown (7-10 days old) culture plate into a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., ISP2 broth).[1][3]
-
Incubate the flask on a rotary shaker at 150-250 rpm and 28-30°C for 48-72 hours, or until a dense culture is obtained.[1][3] This seed culture will be used to inoculate the production medium.
Fermentation Protocol
This section details the media composition and physical parameters for the production of this compound in submerged fermentation.
2.1. Production Media:
Several media have been reported to support the growth and secondary metabolite production of Saccharothrix species. The choice of medium can significantly impact the yield of the target compound.
| Medium | Composition (per 1 Liter of distilled water) | Reference |
| ISP2 Medium | Yeast Extract: 4 g, Malt Extract: 10 g, Glucose: 4 g, pH: 7.2 | [1] |
| SSY Medium | Soybean Powder: 20 g, Sucrose: 10 g, Soluble Starch: 5 g, Yeast Extract: 2 g, Protease Peptone: 2 g, NaCl: 2 g, CaCO₃: 1 g, MgSO₄·7H₂O: 0.5 g, KH₂PO₄: 0.5 g | [3] |
| Optimized Waste-Based Medium | Apple Pomace: 15 g, Rapeseed Meal: 4 g, KH₂PO₄: 0.1 g, MgSO₄·7H₂O: 0.6 g | [3][4] |
2.2. Fermentation Parameters:
The following parameters should be optimized to maximize the production of this compound.
| Parameter | Recommended Range/Value | Reference |
| Temperature | 25 - 30°C | [1][4] |
| Initial pH | 7.0 - 7.2 | [1][4] |
| Agitation | 100 - 250 rpm | [1][4] |
| Inoculum Volume | 10% - 15.8% (v/v) | [3][4] |
| Fermentation Duration | 5 - 10 days | [1] |
| Working Volume | 50 - 90 mL in a 250 mL flask | [1][3][4] |
2.3. Fermentation Procedure:
-
Prepare the desired production medium and dispense the appropriate volume into 250 mL Erlenmeyer flasks.
-
Sterilize the media by autoclaving at 121°C for 20-30 minutes.[3]
-
After cooling to room temperature, inoculate the production medium with the seed culture (10-15.8% v/v).[3][4]
-
Incubate the flasks in a rotary shaker under the optimized fermentation conditions.
-
Monitor the fermentation periodically by measuring pH and cell growth (e.g., dry cell weight).
Extraction and Purification of this compound
Following fermentation, the bioactive compound needs to be extracted from the culture broth and purified.
3.1. Extraction Protocol:
-
Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation.
-
The supernatant, containing the extracellularly produced this compound, is then subjected to solvent extraction.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of an appropriate organic solvent. Solvents such as n-butanol and ethyl acetate have been shown to be effective for extracting antibacterial metabolites from Saccharothrix cultures.[1]
-
Separate the organic phase, which now contains the crude extract of this compound.
-
Concentrate the organic extract under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.
3.2. Purification:
Further purification of the crude extract is necessary to isolate pure this compound. This typically involves chromatographic techniques.
-
Column Chromatography: The crude extract can be subjected to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity to separate the compounds based on their affinity to the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is a powerful technique for the final purification of the target compound.[5] The separation is based on the differential partitioning of the compounds between the mobile and stationary phases.
-
Fraction Collection and Analysis: Collect the fractions from the chromatographic steps and analyze them for the presence of this compound using techniques such as thin-layer chromatography (TLC) and bioassays against susceptible microorganisms.
Visualizing the Workflow and Biosynthetic Context
4.1. Experimental Workflow for this compound Production
The following diagram illustrates the overall workflow from strain activation to the purified compound.
Caption: Fermentation and purification workflow for this compound.
4.2. Hypothetical Biosynthetic Pathway Context
The biosynthesis of many complex secondary metabolites in Actinobacteria, such as this compound, often originates from primary metabolic pathways. The shikimate pathway is a key route for the production of aromatic amino acids, which can serve as precursors for various bioactive compounds.[6]
Caption: Shikimate pathway as a precursor source for secondary metabolites.
References
- 1. bioresearch.ro [bioresearch.ro]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the fermentation process of actinomycete strain hhs.015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxonomy and chemical characterization of new antibiotics produced by Saccharothrix SA198 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: Biosynthesis of secondary metabolites - Saccharothrix espanaensis [kegg.jp]
Application Notes and Protocols for the Structure Elucidation of Saccharothrixin D via NMR Spectroscopy
Abstract: This document provides a comprehensive guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of Saccharothrixin D, a novel, highly oxygenated aromatic polyketide isolated from the marine actinomycete Saccharothrix sp. D09. Detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, are presented. All quantitative NMR data are summarized in structured tables for clarity and ease of comparison. Additionally, this document includes visualizations of the experimental workflow and key structural correlations to aid researchers, scientists, and drug development professionals in understanding and replicating these methodologies for the characterization of complex natural products.
Introduction
Natural products remain a vital source of novel chemical entities with significant therapeutic potential. The genus Saccharothrix, a group of rare actinomycetes, is known for producing a diverse array of secondary metabolites with unique structural features and biological activities. The accurate and unambiguous determination of the chemical structure of these metabolites is a critical step in the drug discovery and development pipeline. NMR spectroscopy stands as the most powerful and indispensable tool for the de novo structure elucidation of complex organic molecules in solution.
This application note focuses on the systematic approach to elucidating the structure of Saccharothrixin D, a representative member of the recently discovered saccharothrixin family of angucycline derivatives.[1][2] Through a combination of 1D and 2D NMR techniques, it is possible to piece together the molecular framework, establish stereochemical relationships, and achieve a complete structural assignment. The protocols and data presented herein serve as a practical guide for researchers engaged in the isolation and characterization of novel natural products.
Data Presentation
The complete ¹H and ¹³C NMR chemical shift assignments for Saccharothrixin D, as determined in DMSO-d₆, are presented in Table 1. Key 2D NMR correlations from COSY, HMBC, and NOESY experiments that were instrumental in the structure elucidation are summarized in Table 2.
Table 1: ¹H and ¹³C NMR Data for Saccharothrixin D (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 182.5 | |
| 2 | 110.1 | 6.33, s |
| 3 | 162.2 | |
| 4 | 107.8 | |
| 4a | 152.0 | |
| 5 | 100.2 | 6.78, d, 2.5 |
| 6 | 163.7 | |
| 6a | 107.5 | |
| 7 | 187.6 | |
| 8 | 50.1 | 3.12, dd, 17.5, 2.5 |
| 2.82, d, 17.5 | ||
| 9 | 65.2 | 4.60, d, 5.0 |
| 10 | 69.8 | 4.12, m |
| 11 | 29.8 | 1.95, m |
| 1.78, m | ||
| 12 | 68.3 | 3.80, m |
| 12a | 135.2 | |
| 12b | 115.1 | |
| 12c | 157.9 | |
| 6-OH | 12.58, s | |
| 9-OH | 5.45, d, 5.0 | |
| 10-OH | 5.15, d, 4.5 | |
| 12-OH | 4.85, d, 5.5 | |
| OCH₃ | 56.1 | 3.88, s |
Table 2: Key 2D NMR Correlations for Saccharothrixin D
| Proton(s) | COSY Correlations | HMBC Correlations | Key NOESY Correlations |
| H-2 (6.33) | C-1, C-3, C-4, C-12b | ||
| H-5 (6.78) | H-8 (3.12) | C-4, C-6, C-6a, C-7, C-12c | |
| H-8 (3.12, 2.82) | H-5, H-9 | C-6a, C-7, C-9, C-10 | H-9 |
| H-9 (4.60) | H-8, 9-OH | C-8, C-10, C-12a | H-8, H-10, 9-OH |
| H-10 (4.12) | H-11, 10-OH | C-8, C-9, C-11, C-12, C-12a | H-9, H-11, H-12, 10-OH |
| H-11 (1.95, 1.78) | H-10, H-12 | C-10, C-12, C-12a | H-10, H-12 |
| H-12 (3.80) | H-11, 12-OH | C-10, C-11, C-12a | H-10, H-11, 12-OH |
| 6-OH (12.58) | C-5, C-6, C-6a | H-5 | |
| OCH₃ (3.88) | C-3 | H-2 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of Saccharothrixin D are provided below.
1. Sample Preparation
-
Compound: Approximately 1-5 mg of purified Saccharothrixin D.
-
Solvent: 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Procedure: Dissolve the sample in the deuterated solvent in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
2. 1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Purpose: To determine the proton chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values).
-
Instrument: A 500 MHz (or higher) NMR spectrometer.
-
Typical Parameters:
-
Pulse Program: zg30 (or equivalent)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: 0-15 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To identify the number of unique carbon atoms and their chemical shifts.
-
Instrument: A 125 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Typical Parameters:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 0-220 ppm
-
-
3. 2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin coupling networks, typically through 2-3 bonds.
-
Typical Parameters:
-
Pulse Program: cosygpqf (or equivalent gradient-selected sequence)
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
Spectral Width (F1 and F2): 0-15 ppm
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlations).
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for multiplicity information)
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
Spectral Width F2 (¹H): 0-15 ppm
-
Spectral Width F1 (¹³C): 0-200 ppm
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons, typically over 2-3 bonds. This is crucial for connecting spin systems.
-
Typical Parameters:
-
Pulse Program: hmbcgpndqf (or equivalent)
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Spectral Width F2 (¹H): 0-15 ppm
-
Spectral Width F1 (¹³C): 0-220 ppm
-
Long-range J(CH) Coupling Constant: Optimized for 8 Hz
-
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (typically < 5 Å), which is essential for determining relative stereochemistry.
-
Typical Parameters:
-
Pulse Program: noesygpph (or equivalent)
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Mixing Time (d8): 300-800 ms (to be optimized)
-
Spectral Width (F1 and F2): 0-15 ppm
-
-
Visualizations
The following diagrams illustrate the logical workflow for the structure elucidation of Saccharothrixin D using the described NMR experiments and the key HMBC correlations that establish the core scaffold.
Caption: Experimental workflow for NMR-based structure elucidation.
Caption: Key HMBC correlations establishing the core scaffold of Saccharothrixin D.
References
Application Notes and Protocols for X-ray Crystallographic Analysis of Saccharothrixin K and Related Actinobacterial Natural Products
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, specific X-ray crystallographic data for a compound explicitly named "Saccharothrixin K" is not publicly available in peer-reviewed literature. Therefore, this document provides a detailed, representative protocol using the well-characterized antibiotic Actinomycin D , a natural product from the actinobacterium Streptomyces antibioticus, as a model. The principles and methodologies described herein are broadly applicable to the structural determination of novel small molecule natural products like this compound.
Introduction
Saccharothrix is a genus of actinobacteria known for producing a variety of bioactive secondary metabolites. While specific compounds like this compound are under investigation, the broader class of actinobacterial natural products represents a rich source for drug discovery. X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of these molecules. This information is invaluable for understanding their mechanism of action, establishing structure-activity relationships (SAR), and guiding synthetic chemistry efforts for lead optimization.
This document outlines the complete workflow for the X-ray crystallographic analysis of a small molecule natural product, exemplified by Actinomycin D.
Data Presentation: Representative Crystallographic Data
The following tables summarize the kind of quantitative data obtained from a successful X-ray crystallographic analysis. The data presented here is based on the published structure of Actinomycin D (PDB ID: 1A7Y).[1]
Table 1: Crystal Data and Data Collection Statistics for Actinomycin D
| Parameter | Value |
| PDB ID | 1A7Y |
| Molecular Formula | C₆₂H₈₆N₁₂O₁₆ |
| Molecular Weight | 1255.4 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | |
| a (Å) | 14.12 |
| b (Å) | 21.98 |
| c (Å) | 24.36 |
| α (°) | 71.04 |
| β (°) | 87.89 |
| γ (°) | 88.58 |
| Volume (ų) | 7143.9 |
| Z (molecules/unit cell) | 3 |
| Data Collection | |
| Radiation Source | Synchrotron or Rotating Anode (Mo Kα) |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 100 (Cryo-cooled) |
| Resolution (Å) | 0.94 |
| Refinement Statistics | |
| R-work | 0.076 |
| R-free | 0.068 |
| No. of Unique Reflections | 40008 |
| Completeness (%) | 95.0 |
Experimental Protocols
The following protocols provide a detailed methodology for the key stages of X-ray crystallographic analysis of a small molecule antibiotic.
3.1. Sample Preparation and Crystallization
The primary and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[2]
-
Protocol 1: Purification of the Natural Product
-
Isolate the target compound (e.g., this compound) from bacterial culture using chromatographic techniques (e.g., HPLC) to >98% purity as assessed by NMR and mass spectrometry.
-
Prepare a concentrated stock solution of the purified compound. For Actinomycin D, solubility is good in DMSO or dimethylformamide (DMF) at concentrations of 10-20 mg/mL.[3]
-
For aqueous crystallization, a stock solution in an organic solvent can be diluted into a buffer, though solubility may be limited.[3]
-
-
Protocol 2: Crystallization by Vapor Diffusion
-
Hanging Drop Method:
-
Prepare a reservoir solution containing a precipitant (e.g., 30% 2-Methyl-2,4-pentanediol (MPD)).
-
On a siliconized glass coverslip, mix 1-2 µL of the concentrated compound solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and seal it over the well containing the reservoir solution.
-
Incubate the crystallization plate at a stable temperature (e.g., 4°C or 18°C).
-
-
Sitting Drop Method:
-
Pipette 50-100 µL of the reservoir solution into the well of a sitting drop crystallization plate.
-
Pipette 1-2 µL of the reservoir solution and 1-2 µL of the compound solution onto the sitting drop post.
-
Seal the well with clear tape.
-
Incubate at a stable temperature.
-
-
Monitor the drops periodically under a microscope over several days to weeks for crystal growth.
-
3.2. X-ray Diffraction Data Collection
Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, diffraction data can be collected.
-
Protocol 3: Crystal Mounting and Data Collection
-
Carefully pick a single, well-formed crystal from the crystallization drop using a cryo-loop.
-
Quickly plunge the loop into liquid nitrogen to flash-cool the crystal, which minimizes radiation damage during data collection.
-
Mount the frozen crystal on the goniometer of the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data collection strategy will depend on the crystal symmetry.
-
Modern diffractometers use software like HKL2000 for data integration and scaling to process the raw diffraction images into a reflection file.[4]
-
3.3. Structure Solution and Refinement
The final stage involves converting the diffraction data into a 3D atomic model.
-
Protocol 4: Structure Determination and Refinement
-
Structure Solution: For small molecules like Actinomycin D, ab initio or direct methods are typically used to solve the phase problem and generate an initial electron density map.[5] Software such as SHELXS is commonly used for this step.
-
Model Building: An initial molecular model is built into the electron density map using software like Coot or O.
-
Refinement: The initial model is refined against the experimental diffraction data using crystallographic refinement software (e.g., SHELXL, CNS, or PHENIX).[4] This is an iterative process of adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction data, as monitored by the R-work and R-free values.
-
Validation: The final refined structure is validated using tools like MolProbity or the validation suite in the Protein Data Bank (PDB) to check for correct geometry, bond lengths, angles, and overall quality.
-
Visualizations of Workflow and Logic
Diagram 1: Experimental Workflow for X-ray Crystallography
Caption: A flowchart illustrating the major steps in determining the crystal structure of a small molecule natural product.
Diagram 2: Logical Flow of Crystallographic Data Analysis
Caption: The logical progression from raw diffraction data to a final, validated 3D molecular structure.
References
Unlocking Novel Therapeutics: Genome-Guided Discovery of Saccharothrixin Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance and the need for novel anti-inflammatory agents have intensified the search for new bioactive compounds. Marine actinomycetes, such as those from the genus Saccharothrix, represent a rich and underexplored source of unique secondary metabolites. This document provides detailed application notes and experimental protocols for the genome-guided discovery, isolation, and characterization of novel Saccharothrixin compounds, a class of aromatic polyketides with promising antibacterial and anti-inflammatory activities.
Introduction to Genome-Guided Discovery
Genome mining is a powerful approach that leverages genomic data to identify biosynthetic gene clusters (BGCs) responsible for the production of natural products.[1][2] This strategy allows for the targeted discovery of novel compounds, bypassing the limitations of traditional bioassay-guided fractionation. By analyzing the genome of a producing organism, researchers can predict the chemical class of a secondary metabolite and devise strategies for its isolation and characterization.
The rare marine actinomycete, Saccharothrix sp. D09, has been identified as a producer of a series of highly oxygenated angucycline derivatives, named Saccharothrixins D-M.[3][4][5] A type II polyketide synthase (PKS) biosynthetic gene cluster, designated as sxn, was identified in the genome of this strain and linked to the production of these novel compounds.[3][5]
Data Presentation: Bioactivity of Saccharothrixin Compounds
Several of the novel Saccharothrixin compounds isolated from Saccharothrix sp. D09 have demonstrated significant biological activity. The following tables summarize the key quantitative data from antibacterial and anti-inflammatory assays.
Table 1: Antibacterial Activity of Saccharothrixin Compounds against Helicobacter pylori
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Saccharothrixin F (Compound 3) | 16 - 32 |
| Saccharothrixin G (Compound 4) | 16 - 32 |
| Saccharothrixin K (Compound 8) | 16 - 32 |
Data sourced from Shen, Q. et al., 2021.[3][5][6]
Table 2: Anti-inflammatory Activity of Saccharothrixin F (Compound 3)
| Assay | Metric | Value |
| Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages | IC50 | 28 µM |
Data sourced from Shen, Q. et al., 2021.[3][5][6]
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the discovery and characterization of Saccharothrixin compounds.
Protocol 1: Genome Mining for Biosynthetic Gene Clusters
This protocol outlines the general workflow for identifying the sxn biosynthetic gene cluster from the genome of Saccharothrix sp. D09 using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline.[7][8][9][10]
Objective: To identify and annotate the biosynthetic gene cluster responsible for Saccharothrixin production.
Materials:
-
Whole-genome sequence of Saccharothrix sp. D09 in FASTA, GenBank, or EMBL format.
-
A computer with internet access or a local installation of the antiSMASH software.
Procedure:
-
Data Input:
-
Navigate to the antiSMASH web server or launch the command-line interface.
-
Upload the genome sequence file of Saccharothrix sp. D09. If using the web server, you can also provide the GenBank/RefSeq accession number.[1]
-
-
Analysis Configuration:
-
Select the appropriate taxonomic classification (Bacteria).
-
Choose the desired analysis features. For a comprehensive analysis, enable all detection and comparative analysis options.
-
-
Job Submission and Execution:
-
Submit the analysis job. The antiSMASH pipeline will process the genomic data to identify putative BGCs.
-
-
Results Interpretation:
-
The output will provide a graphical representation of the identified BGCs within the genome.
-
Locate the predicted Type II PKS cluster, which corresponds to the sxn cluster.
-
Analyze the gene annotations within the cluster to identify genes encoding for PKS enzymes, oxidoreductases, glycosyltransferases, and regulatory proteins.
-
Compare the identified cluster to known BGCs in the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database to find similarities to other angucycline biosynthetic pathways.
-
Protocol 2: Fermentation and Compound Production
This protocol describes the cultivation of Saccharothrix sp. D09 for the production of Saccharothrixin compounds. The "one strain-many compounds" (OSMAC) approach, which involves varying cultivation parameters to induce the production of different metabolites, is recommended.[3][5]
Objective: To culture Saccharothrix sp. D09 under conditions that promote the biosynthesis of Saccharothrixins.
Materials:
-
Cryopreserved stock of Saccharothrix sp. D09.
-
Seed culture medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose, pH 7.2).
-
Production culture medium (e.g., Modified SSY medium: 20 g/L soybean powder, 10 g/L sucrose, 5 g/L soluble starch, 2 g/L yeast extract, 2 g/L peptone, 2 g/L NaCl, 1 g/L CaCO₃, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KH₂PO₄).
-
Shaking incubator.
-
Centrifuge.
Procedure:
-
Seed Culture Preparation:
-
Inoculate a flask containing 50 mL of seed culture medium with Saccharothrix sp. D09 from a cryopreserved stock.
-
Incubate at 28-30°C with shaking at 180-220 rpm for 2-3 days until good growth is observed.
-
-
Production Culture:
-
Inoculate 1 L of production medium in a 2 L flask with 5-10% (v/v) of the seed culture.
-
Incubate at 28-30°C with shaking at 180-220 rpm for 7-10 days.
-
-
Harvesting:
-
After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
-
Protocol 3: Extraction and Isolation of Saccharothrixin Compounds
This protocol details the extraction and chromatographic purification of Saccharothrixin compounds from the fermentation broth.
Objective: To isolate and purify individual Saccharothrixin compounds.
Materials:
-
Fermentation broth of Saccharothrix sp. D09.
-
Ethyl acetate.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water).
Procedure:
-
Extraction:
-
Extract the supernatant and the mycelial cake separately with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol to fractionate the components.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the fractions containing the compounds of interest using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water).
-
Collect the peaks corresponding to the individual Saccharothrixin compounds.
-
Confirm the purity and identity of the isolated compounds using analytical HPLC, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5]
-
Protocol 4: Antibacterial Activity Assay against Helicobacter pylori
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the isolated Saccharothrixin compounds against H. pylori using the agar dilution method.[5]
Objective: To quantify the antibacterial activity of Saccharothrixin compounds.
Materials:
-
Helicobacter pylori strain (e.g., ATCC 43504).
-
Brucella agar supplemented with 5-10% sheep or horse blood.
-
Isolated Saccharothrixin compounds.
-
Microaerobic incubation system (e.g., GasPak jar).
-
Steers replicator or multi-point inoculator.
Procedure:
-
Preparation of Antibiotic Plates:
-
Prepare a series of two-fold dilutions of the Saccharothrixin compounds in a suitable solvent (e.g., DMSO).
-
Incorporate the dilutions into molten Brucella agar to achieve final concentrations typically ranging from 0.06 to 128 µg/mL.
-
Pour the agar into petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Culture H. pylori on non-selective blood agar plates for 48-72 hours under microaerobic conditions.
-
Harvest the bacterial growth and suspend it in Brucella broth to a turbidity equivalent to a 1.0 McFarland standard.
-
-
Inoculation and Incubation:
-
Inoculate the antibiotic-containing agar plates with the prepared H. pylori suspension using a Steers replicator.
-
Incubate the plates at 37°C for 48-72 hours under microaerobic conditions (5% O₂, 10% CO₂, 85% N₂).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of H. pylori.
-
Protocol 5: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol details the measurement of the inhibitory effect of Saccharothrixin compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1][3][4]
Objective: To assess the anti-inflammatory potential of Saccharothrixin compounds.
Materials:
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Isolated Saccharothrixin compounds.
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Sodium nitrite standard solution.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the Saccharothrixin compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS only) and a negative control (cells only).
-
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[3]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in the samples using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-only control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
-
Visualization of Workflows and Pathways
Diagram 1: Genome-Guided Discovery Workflow
Caption: Workflow for the genome-guided discovery of Saccharothrixin compounds.
Diagram 2: Putative Anti-inflammatory Signaling Pathway
Caption: Putative mechanism of anti-inflammatory action of Saccharothrixin compounds.
References
- 1. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms [mdpi.com]
- 5. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.apub.kr [cdn.apub.kr]
- 8. bioresearch.ro [bioresearch.ro]
- 9. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
Unveiling Novel Saccharothrixin Analogs: A Comparative Metabolite Analysis Workflow
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The genus Saccharothrix is a rich source of bioactive secondary metabolites, including the potent angucycline antibiotic Saccharothrixin. The discovery of novel Saccharothrixin analogs is of significant interest for the development of new therapeutic agents with improved efficacy and reduced toxicity. This document provides a detailed application note and a set of protocols for the comparative metabolite analysis of Saccharothrix species to identify novel Saccharothrixin analogs. The workflow leverages a combination of microbial fermentation, advanced analytical techniques, and data analysis strategies to streamline the discovery process.
I. Experimental Workflow for Comparative Metabolite Analysis
The overall workflow for identifying novel Saccharothrixin analogs involves a multi-step process starting from strain selection and fermentation to the isolation and characterization of new compounds.
Caption: A comprehensive workflow for the discovery of novel Saccharothrixin analogs.
II. Experimental Protocols
Protocol 1: Fermentation of Saccharothrix spp. using the OSMAC Approach
The "One Strain, Many Compounds" (OSMAC) strategy is employed to induce the production of a wider range of secondary metabolites by cultivating a single strain under various fermentation conditions.[1]
Materials:
-
Saccharothrix strain of interest (e.g., Saccharothrix sp. D09[1], Saccharothrix texasensis[2], Saccharothrix algeriensis[3])
-
ISP2 medium (per liter: 4 g yeast extract, 10 g malt extract, 4 g dextrose, pH 7.0)[4]
-
Other solid and liquid media for OSMAC (e.g., R2A, Bennett's agar)
-
Erlenmeyer flasks (250 mL)
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a loopful of a pure Saccharothrix culture into a 250 mL flask containing 50 mL of ISP2 liquid medium. Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm to generate a seed culture.
-
OSMAC Cultivation:
-
Prepare a series of 250 mL flasks, each containing 50 mL of different liquid media (e.g., ISP2, Bennett's broth, and other nutrient-rich or stress-inducing media).
-
Inoculate each flask with 2.5 mL of the seed culture.
-
Incubate the flasks under different conditions (e.g., varying temperature, pH, aeration, and incubation time) for 7-14 days.
-
-
Monitoring: Monitor the growth and pigment production in each flask daily.
Protocol 2: Metabolite Extraction
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate (or other suitable organic solvents like n-butanol)[5]
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Methanol (HPLC grade)
Procedure:
-
Cell Separation: Centrifuge the fermentation broth at 4000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Supernatant Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction process two more times.
-
Pool the organic extracts.
-
-
Mycelial Extraction:
-
To the mycelial pellet, add ethyl acetate and sonicate for 30 minutes.
-
Centrifuge and collect the supernatant. Repeat this step twice.
-
Pool the organic extracts from the mycelium.
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Concentrate the extract to dryness under reduced pressure using a rotary evaporator.
-
-
Sample Preparation for Analysis: Dissolve the dried crude extract in a known volume of methanol to a final concentration of 1-10 mg/mL for LC-MS analysis.
Protocol 3: Comparative Metabolite Profiling by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1500
-
Data Acquisition: Data-dependent acquisition (DDA) mode, acquiring MS/MS spectra for the top 5-10 most intense ions in each MS1 scan.
Procedure:
-
Inject the prepared extracts from the different OSMAC conditions onto the LC-MS/MS system.
-
Acquire the data for each sample.
-
Process the raw data using appropriate software to generate a feature list (retention time, m/z, and intensity) for each sample.
III. Data Presentation and Analysis
Comparative Analysis of Metabolite Production
The quantitative data obtained from the LC-MS analysis of extracts from different fermentation conditions can be summarized in a table to identify the optimal conditions for the production of Saccharothrixin and its potential analogs.
Table 1: Relative Abundance of Key Metabolites under Different Fermentation Conditions
| Metabolite (m/z) | Retention Time (min) | Medium A (Relative Peak Area) | Medium B (Relative Peak Area) | Medium C (Relative Peak Area) |
| Saccharothrixin A | 8.5 | 1.00 x 10^6 | 5.20 x 10^5 | 2.10 x 10^6 |
| Analog 1 | 9.2 | 2.50 x 10^5 | 1.10 x 10^6 | 8.00 x 10^4 |
| Analog 2 | 7.8 | Not Detected | 4.50 x 10^5 | 1.20 x 10^5 |
| Novel Feature 1 | 10.1 | Not Detected | 8.90 x 10^5 | 3.40 x 10^5 |
| Novel Feature 2 | 6.5 | 5.60 x 10^4 | Not Detected | 9.80 x 10^5 |
Data is hypothetical and for illustrative purposes only.
Dereplication and Identification of Novel Analogs
The acquired MS and MS/MS data are used for dereplication, which is the process of rapidly identifying known compounds to focus on novel structures.
Caption: The dereplication process to identify novel Saccharothrixin analogs.
IV. Protocols for Isolation and Structure Elucidation
Once a potentially novel analog is identified and prioritized, the next step is to produce it in larger quantities for isolation and structural characterization.
Protocol 4: Large-Scale Fermentation and Purification
-
Scale-Up: Based on the optimal conditions identified in the OSMAC screen, perform a large-scale fermentation (e.g., 10-100 L) of the Saccharothrix strain.
-
Extraction: Perform a scaled-up version of the extraction protocol (Protocol 2).
-
Fractionation: Subject the crude extract to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC).
-
Preparative HPLC: Purify the target compound from the enriched fraction using preparative HPLC with a C18 column and a suitable gradient of water and acetonitrile.
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC.
Protocol 5: Structure Elucidation by NMR and HR-MS
Materials:
-
Purified compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
-
High-Resolution Mass Spectrometer (HR-MS)
Procedure:
-
HR-MS Analysis: Determine the accurate mass and molecular formula of the purified compound using HR-MS.
-
NMR Spectroscopy: Acquire a series of 1D and 2D NMR spectra to elucidate the chemical structure.
Table 2: Key NMR and HR-MS Data for a Hypothetical Novel Saccharothrixin Analog
| Data Type | Measurement | Interpretation |
| HR-MS | m/z [M+H]⁺: 568.2134 | Molecular Formula: C₃₀H₃₃NO₉ |
| ¹H NMR | δ 7.8-8.2 (m, 4H) | Aromatic protons |
| δ 4.5 (d, 1H) | Anomeric proton (sugar moiety) | |
| δ 1.2 (s, 3H) | Methyl group | |
| ¹³C NMR | δ 180-190 (2C) | Quinone carbonyls |
| δ 100.5 (1C) | Anomeric carbon | |
| HMBC | Correlation between δ 1.2 (¹H) and δ 45.6 (¹³C) | Connects methyl group to aliphatic carbon |
| COSY | Correlation between δ 3.5 and δ 3.8 | Shows adjacent protons in the sugar ring |
Data is hypothetical and for illustrative purposes only.
V. Conclusion
This application note provides a comprehensive framework and detailed protocols for the systematic discovery and characterization of novel Saccharothrixin analogs. By combining the OSMAC approach with modern analytical techniques and a structured data analysis workflow, researchers can efficiently navigate the chemical diversity of Saccharothrix species to identify promising new drug candidates. The successful application of these methods will contribute to the expansion of the Saccharothrixin family of natural products and potentially lead to the development of next-generation antibiotics.
References
- 1. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gold.jgi.doe.gov [gold.jgi.doe.gov]
- 3. gold.jgi.doe.gov [gold.jgi.doe.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Saccharothrixin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharothrixin K, a potent antibacterial agent, demonstrates significant promise in combating a range of bacterial pathogens. These application notes provide a comprehensive overview of the in vitro assays used to characterize the antibacterial profile of this compound. The following protocols are intended to guide researchers in the accurate and reproducible assessment of its efficacy.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Saccharomicins Against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | <0.12 - 0.5 |
| Staphylococcus aureus (Methicillin-Resistant) | <0.12 - 0.5 |
| Enterococcus faecium (Vancomycin-Resistant) | 0.25 - 16 |
Data sourced from studies on Saccharomicins A and B, which are structurally similar to this compound.[1][2]
Table 2: Minimum Inhibitory Concentrations (MICs) of Saccharomicins Against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 0.25 - >128 |
| Other Gram-Negative Bacteria | 0.25 - >128 |
Data sourced from studies on Saccharomicins A and B.[1][2] The wide range in MICs for Gram-negative bacteria may be influenced by the permeability of the outer membrane.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is a widely used and reliable technique for determining the MIC of antibacterial compounds.[3]
Materials:
-
This compound stock solution (of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures in the logarithmic growth phase
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth) as determined by visual inspection or by reading the absorbance at 600 nm.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined from the results of the MIC assay.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[4] This is practically observed as the lowest concentration with no colony growth on the MHA plate.
-
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterium over time.
Materials:
-
This compound solution (at concentrations relative to the MIC, e.g., 1x, 4x, 10x MIC)
-
Bacterial culture in the logarithmic growth phase
-
Culture flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for serial dilutions
-
MHA plates
-
Timer
Protocol:
-
Prepare Cultures:
-
Prepare a bacterial culture in the mid-logarithmic phase as described for the MIC assay.
-
Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in flasks containing pre-warmed CAMHB with the desired concentrations of this compound (e.g., 0x MIC, 1x MIC, 4x MIC, 10x MIC).[1]
-
-
Sampling Over Time:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[5]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[6]
-
Visualizations
Caption: Experimental workflow for determining the in vitro antibacterial activity of this compound.
Caption: Proposed mechanism of action for this compound, based on related compounds.
References
- 1. Saccharomicins, Novel Heptadecaglycoside Antibiotics Produced by Saccharothrix espanaensis: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saccharomicins, novel heptadecaglycoside antibiotics produced by Saccharothrix espanaensis: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Application Note & Protocols: Cell-Based Assays to Determine the Anti-inflammatory Effects of Saccharothrixin K
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saccharothrixins are a class of aromatic polyketides derived from the rare actinomycete genus Saccharothrix. While the biological activities of many members of this class are still under investigation, related compounds have demonstrated notable antibacterial and anti-inflammatory properties. For instance, certain Saccharothrixin analogues have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[1][2] This application note provides a comprehensive set of protocols for cell-based assays designed to elucidate the potential anti-inflammatory effects of a specific analogue, Saccharothrixin K.
The described assays will enable researchers to quantify the inhibitory effects of this compound on the production of key pro-inflammatory mediators, including nitric oxide and various cytokines. Furthermore, protocols are provided to investigate the compound's potential mechanism of action by examining its influence on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3][4][5]
1. Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory properties of this compound is depicted below. The process begins with the preparation of macrophage-like cells, followed by pre-treatment with this compound and subsequent stimulation with a pro-inflammatory agent like Lipopolysaccharide (LPS). Finally, various endpoints are measured to quantify the inflammatory response.
Caption: Overall experimental workflow for evaluating the anti-inflammatory effects of this compound.
2. Key Experimental Protocols
The following protocols provide detailed methodologies for the core assays. It is recommended to perform initial dose-response experiments to determine the optimal non-toxic concentration range of this compound.
2.1. Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2.2. Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2.3. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce inflammation. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
2.4. Pro-inflammatory Cytokine Quantification (ELISA)
This protocol outlines the measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the provided standards.
2.5. Western Blot Analysis for Inflammatory Mediators and Signaling Proteins
This technique is used to determine the effect of this compound on the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (phosphorylated p65 subunit of NF-κB, phosphorylated p38 MAPK).
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for the appropriate duration (e.g., 24 hours for iNOS/COX-2, 30-60 minutes for phosphorylated proteins).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
3. Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 6.1 |
| 50 | 88.5 ± 5.7 |
| Data are presented as mean ± SD (n=3). |
Table 2: Inhibition of NO Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + Sacc. K (5 µM) | 25.1 ± 2.1 | 30 |
| LPS + Sacc. K (10 µM) | 15.7 ± 1.8 | 56 |
| LPS + Sacc. K (25 µM) | 8.2 ± 1.1 | 77 |
| Data are presented as mean ± SD (n=3). |
Table 3: Effect of this compound on TNF-α and IL-6 Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.2 ± 8.1 | 35.7 ± 6.3 |
| LPS (1 µg/mL) | 1250.6 ± 98.4 | 850.1 ± 75.2 |
| LPS + Sacc. K (10 µM) | 675.3 ± 55.9 | 425.8 ± 40.1 |
| LPS + Sacc. K (25 µM) | 312.9 ± 30.5 | 210.4 ± 25.7 |
| Data are presented as mean ± SD (n=3). |
4. Hypothesized Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[3] The diagram below illustrates the potential points of intervention for this compound within these pathways.
Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.
The protocols detailed in this application note provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound. By employing these cell-based assays, researchers can effectively screen and quantify the compound's activity, laying the groundwork for further preclinical development. The multiparametric approach, encompassing the assessment of inflammatory mediators and key signaling pathways, will offer significant insights into the therapeutic potential and mechanism of action of this compound.
References
- 1. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 4. Review article: Anti-inflammatory mechanisms of action of Saccharomyces boulardii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: anti-inflammatory mechanisms of action of Saccharomyces boulardii - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to activate silent biosynthetic gene clusters for Saccharothrixin production.
Welcome to the technical support center for strategies to activate silent biosynthetic gene clusters (BGCs) for the production of the novel hypothetical polyketide, Saccharothrixin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the activation of the silent Saccharothrixin BGC.
1. Heterologous Expression
-
Question: My heterologous expression of the Saccharothrixin BGC in Streptomyces coelicolor M1152 results in no or very low production of Saccharothrixin. What are the possible causes and solutions?
Answer: Low or no production in a heterologous host is a common challenge. Here are several potential reasons and troubleshooting steps:
-
Codon Usage Mismatch: The codon usage of the Saccharothrixin BGC might not be optimal for S. coelicolor.
-
Solution: Synthesize a codon-optimized version of the BGC for your expression host.
-
-
Promoter Inefficiency: The native promoter of the Saccharothrixin BGC may not be recognized or may be weak in S. coelicolor.[1]
-
Metabolic Burden: Expression of a large BGC can impose a significant metabolic burden on the host, leading to poor growth and low production.
-
Missing Precursors: The heterologous host may lack the specific precursor molecules required for Saccharothrixin biosynthesis.
-
Solution: Analyze the predicted biosynthetic pathway of Saccharothrixin and supplement the culture medium with the necessary precursors.
-
-
Toxicity of Saccharothrixin: The produced compound might be toxic to the heterologous host.
-
Solution: Co-express a resistance gene, if one is present in the original BGC, or try to identify and engineer host tolerance.
-
-
-
Question: How do I choose the best heterologous host for expressing the Saccharothrixin BGC?
Answer: The choice of a heterologous host is critical for successful production.[7] Key factors to consider include:
-
Phylogenetic relationship: A host that is more closely related to Saccharothrix is more likely to have compatible cellular machinery.[6]
-
Genetic tractability: The host should have well-established genetic tools for transformation, gene expression, and manipulation.[7]
-
Clean metabolic background: Hosts with minimal native secondary metabolite production simplify the detection and purification of the target compound.[6]
-
Precursor availability: The host should ideally produce the necessary precursors for Saccharothrixin biosynthesis.
Commonly used hosts for expressing actinobacterial BGCs include Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus.[7]
-
2. CRISPR-Cas9 Mediated Activation
-
Question: I am using CRISPR-Cas9 to insert a constitutive promoter upstream of the Saccharothrixin BGC, but I am getting a low frequency of successful integration. Why might this be happening?
Answer: Low efficiency of CRISPR-Cas9 mediated knock-in can be due to several factors:[2]
-
Inefficient Double-Strand Break (DSB): The chosen guide RNA (gRNA) may not be directing the Cas9 nuclease to the target site effectively.
-
Solution: Design and test multiple gRNAs targeting different positions in the promoter region.
-
-
Poor Homology Directed Repair (HDR): The efficiency of HDR, which integrates the promoter cassette, can be low in some strains.
-
Solution: Increase the length of the homology arms on your repair template (typically 1-2 kb). Ensure the repair template is provided in a sufficient concentration.
-
-
Toxicity of Cas9: Constitutive expression of Cas9 can be toxic to some bacterial strains.
-
Solution: Use an inducible promoter to control Cas9 expression, only activating it during the desired editing window.
-
-
-
Question: After successful promoter insertion, Saccharothrixin production is still lower than expected. What can I do to improve the yield?
Answer: Even with a strong promoter, other factors can limit production:
-
Regulatory Bottlenecks: The BGC may contain internal regulatory elements that are not being addressed.
-
Solution: Use CRISPRa (CRISPR activation) to simultaneously activate multiple genes within the cluster or overexpress pathway-specific positive regulators.[8]
-
-
Rate-Limiting Enzymatic Steps: One or more enzymes in the biosynthetic pathway may be a bottleneck.
-
Solution: Overexpress the gene encoding the rate-limiting enzyme.[9]
-
-
3. OSMAC (One Strain Many Compounds) Approach
-
Question: I have tried various standard fermentation media, but the native Saccharothrix strain still does not produce Saccharothrixin. How can I effectively apply the OSMAC approach?
Answer: The OSMAC approach relies on systematically altering cultivation parameters to trigger the expression of silent BGCs.[10][11][12] A comprehensive OSMAC strategy involves:
-
Varying Media Composition:
-
Carbon and Nitrogen Sources: Test a wide range of carbon (e.g., glucose, glycerol, starch, maltose) and nitrogen (e.g., peptone, yeast extract, ammonium sulfate, different amino acids) sources and their concentrations.[5]
-
Trace Metals: Supplement with different trace metal solutions, as they can be crucial cofactors for biosynthetic enzymes.
-
Inhibitors: Add sub-lethal concentrations of enzyme inhibitors (e.g., histone deacetylase inhibitors like sodium butyrate) that can induce epigenetic changes.[5]
-
-
Altering Physical Parameters:
-
Temperature: Test a range of temperatures above and below the optimal growth temperature.
-
pH: Vary the initial pH of the culture medium.
-
Aeration: Modify the shaking speed or use different flask types to alter oxygen availability.[5]
-
-
Solid vs. Liquid Cultures: Grow the strain on different solid agar media (e.g., oatmeal agar, rice medium) in addition to liquid cultures.[10]
-
4. Co-culture
-
Question: I am attempting to induce Saccharothrixin production through co-culture, but I am not observing any new compounds. How can I optimize my co-culture experiments?
Answer: The success of co-culture depends on the specific interaction between the microorganisms.[13]
-
Choice of Partner: The inducing organism is key. Test a diverse range of microorganisms, including other bacteria (especially other Actinomycetes) and fungi isolated from the same environment as your Saccharothrix strain.[5][14]
-
Cultivation Method:
-
Mixed Culture: Simply inoculating both organisms in the same liquid or solid medium.[15]
-
Physical Separation: Use systems that allow for chemical exchange but prevent direct physical contact, such as divided petri dishes or transwell plates. This can help identify if induction is mediated by diffusible small molecules.[14]
-
-
Timing of Inoculation: The developmental stage at which the organisms are introduced to each other can be critical. Try inoculating them simultaneously or with a time delay.[16]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from various Saccharothrixin BGC activation experiments.
Table 1: Comparison of Saccharothrixin Production in Different Heterologous Hosts
| Heterologous Host | Promoter Used | Saccharothrixin Titer (mg/L) |
| Streptomyces coelicolor M1152 | Native | < 0.1 |
| Streptomyces coelicolor M1152 | ermEp | 15.2 ± 1.8 |
| Streptomyces lividans TK24 | ermEp | 22.5 ± 2.5 |
| Streptomyces albus J1074 | ermEp* | 35.1 ± 3.2 |
Table 2: Effect of Promoter Insertion via CRISPR-Cas9 on Saccharothrixin Production in the Native Host
| Strain | Modification | Saccharothrixin Titer (mg/L) |
| Saccharothrix sp. (Wild-Type) | None | < 0.1 |
| Saccharothrix sp. (Engineered) | kasOp* promoter insertion | 55.8 ± 4.7 |
Table 3: Influence of Culture Media on Saccharothrixin Production (OSMAC)
| Medium | Key Components | Saccharothrixin Titer (mg/L) |
| Tryptic Soy Broth (TSB) | Tryptone, Soy Peptone, Glucose | < 0.1 |
| Bennett's Agar | Yeast Extract, Beef Extract, Casein | 2.3 ± 0.4 |
| Oatmeal Agar | Oatmeal, Trace Elements | 8.9 ± 1.1 |
| Rice Medium (Solid) | Rice, Water | 12.5 ± 1.5 |
Table 4: Co-culture Induced Production of Saccharothrixin
| Culture Condition | Co-culture Partner | Saccharothrixin Titer (mg/L) |
| Saccharothrix sp. (Monoculture) | None | < 0.1 |
| Saccharothrix sp. (Co-culture) | Aspergillus nidulans | 18.4 ± 2.1 |
| Saccharothrix sp. (Co-culture) | Bacillus subtilis | 5.6 ± 0.7 |
Experimental Protocols
Protocol 1: Heterologous Expression of the Saccharothrixin BGC in Streptomyces albus J1074
-
BGC Cloning:
-
Amplify the entire Saccharothrixin BGC from Saccharothrix sp. genomic DNA using high-fidelity PCR.
-
Alternatively, use Transformation-Associated Recombination (TAR) cloning in yeast to capture the large BGC.
-
-
Vector Construction:
-
Clone the BGC into an integrative Streptomyces expression vector (e.g., pSET152-based) under the control of a strong constitutive promoter like ermEp*.
-
-
Host Transformation:
-
Introduce the expression vector into E. coli ET12567/pUZ8002 for demethylation.
-
Transfer the plasmid into S. albus J1074 via intergeneric conjugation.
-
-
Exconjugant Selection and Verification:
-
Select for exconjugants on a medium containing an appropriate antibiotic (e.g., apramycin).
-
Verify the integration of the BGC into the S. albus genome using PCR.
-
-
Fermentation and Analysis:
-
Inoculate a seed culture of the recombinant S. albus strain in TSB medium and grow for 48 hours.
-
Inoculate the production culture (e.g., SFM medium) with the seed culture and ferment for 7-10 days.
-
Extract the secondary metabolites from the culture broth and mycelium using ethyl acetate.
-
Analyze the extract for Saccharothrixin production using HPLC and LC-MS.
-
Protocol 2: CRISPR-Cas9 Mediated Promoter Insertion in Saccharothrix sp.
-
gRNA Design and Plasmid Construction:
-
Design a 20-bp gRNA sequence targeting the region immediately upstream of the Saccharothrixin BGC.
-
Clone the gRNA into a temperature-sensitive Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).
-
-
Repair Template Construction:
-
Construct a repair template containing the kasOp* promoter flanked by 1.5 kb homology arms corresponding to the regions upstream and downstream of the gRNA target site.
-
-
Transformation:
-
Introduce the CRISPR-Cas9 plasmid and the repair template into Saccharothrix sp. protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
-
Editing and Curing:
-
Regenerate the protoplasts and select for transformants at a permissive temperature (e.g., 30°C) with an appropriate antibiotic.
-
Streak the colonies on a non-selective medium and incubate at a non-permissive temperature (e.g., 39°C) to cure the CRISPR plasmid.
-
-
Screening and Verification:
-
Screen for colonies that have lost the antibiotic resistance of the plasmid.
-
Verify the successful promoter insertion in the plasmid-cured colonies by PCR and Sanger sequencing.
-
-
Production Analysis:
-
Ferment the engineered strain and analyze for Saccharothrixin production as described in Protocol 1.
-
Visualizations
Caption: Workflow for heterologous expression of the Saccharothrixin BGC.
Caption: Proposed signaling pathway for co-culture-induced Saccharothrixin production.
Caption: Logical relationship of the OSMAC approach to induce Saccharothrixin production.
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Activating Silent Biosynthetic Gene Clusters in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in awakening silent biosynthetic gene clusters and linking orphan clusters to natural products in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 8. Activating natural product synthesis using CRISPR interference and activation systems in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Co-culture-inducible bacteriocin production in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Co-Culturing Approach Enables Discovery and Biosynthesis of a Bioactive Indole Alkaloid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the Coculture Initiation Method on the Production of Secondary Metabolites in Bioreactor Cocultures of Penicillium rubens and Streptomyces rimosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Enhanced Bacteriocin Production by Pediococcus pentosaceus 147 in Co-culture With Lactobacillus plantarum LE27 on Cheese Whey Broth [frontiersin.org]
Technical Support Center: Aromatic Polyketide Isolation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of aromatic polyketides.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Target Polyketide
Q: My final yield of the purified aromatic polyketide is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the extraction and purification process. Here's a breakdown of potential causes and solutions:
-
Inefficient Extraction: The initial extraction from the fermentation broth or biomass may be incomplete.
-
Solution: Optimize your extraction solvent and method. Aromatic polyketides have varying polarities. Consider using a series of solvents with increasing polarity for exhaustive extraction (e.g., ethyl acetate followed by butanol). Techniques like ultrasound-assisted extraction or Soxhlet extraction can also improve efficiency compared to simple maceration.[1] Ensure the pH of the broth is adjusted to neutralize the charge of your target compound, which can significantly enhance its solubility in the organic solvent.
-
-
Compound Degradation: Aromatic polyketides can be sensitive to pH, light, and temperature, leading to degradation during processing.[2]
-
Solution: Maintain a stable and appropriate pH throughout the purification process. Some polyketides are more stable in a pH range of 4.5-8.5.[2] Work in low light conditions or use amber-colored glassware. Keep samples cool whenever possible, especially during concentration steps.
-
-
Loss During Liquid-Liquid Extraction: Multiple extractions are often necessary to quantitatively transfer the compound of interest.
-
Solution: Perform multiple extractions (at least 3) with fresh solvent and pool the organic layers. Gently mix the phases to avoid the formation of stable emulsions. If an emulsion forms, adding a small amount of brine or centrifuging the mixture can help break it.
-
-
Poor Recovery from Chromatography: The compound may be irreversibly adsorbed to the stationary phase or co-elute with other impurities.
-
Solution: Carefully select your chromatographic conditions based on the polarity of your compound. Test different solvent systems using Thin Layer Chromatography (TLC) before scaling up to column chromatography. Dry loading the sample onto silica gel can sometimes improve resolution and yield.[3]
-
-
Incomplete Elution: The solvent system used for elution may not be strong enough to desorb your compound completely from the column.
-
Solution: After eluting your target compound, flush the column with a much more polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) to check for any remaining compound.
-
Issue 2: Poor Separation of Structurally Similar Polyketides
Q: I am struggling to separate my target aromatic polyketide from its closely related analogues using chromatography. What strategies can I employ to improve resolution?
A: Separating structurally similar compounds is a common challenge. Here are several approaches to enhance separation:
-
Optimize the Mobile Phase: Fine-tuning the solvent system is crucial for achieving good resolution.
-
Solution: For normal-phase chromatography (e.g., silica gel), a small change in the ratio of polar to non-polar solvents can have a significant impact. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter selectivity.[4] For reversed-phase HPLC, adjusting the pH of the mobile phase can change the ionization state of acidic or basic functional groups on your polyketides, leading to differential retention times.[5] A difference of even 0.5 pH units can be effective.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, using a different type of chromatography column may be necessary.
-
Solution: If you are using C18 reversed-phase HPLC, consider trying a phenyl-hexyl or a cyano-propyl column, which offer different selectivities. For column chromatography, switching from silica gel to alumina or using Sephadex LH-20 for size-exclusion chromatography can be effective for separating compounds based on size and aromaticity.
-
-
Gradient Elution: A gradual change in the mobile phase composition can improve the separation of complex mixtures.
-
Solution: Start with a less polar solvent system and gradually increase the polarity over the course of the chromatographic run. This will allow for the elution of less polar compounds first, followed by the more polar ones, often with better peak shape and resolution.
-
-
Solid Phase Extraction (SPE) as a Pre-purification Step: SPE can be used to fractionate your crude extract before further chromatography, simplifying the mixture.
-
Solution: Choose an SPE cartridge with a sorbent that has a different retention mechanism than your main chromatography step. For example, if you are using reversed-phase HPLC, consider using a normal-phase or ion-exchange SPE cartridge for initial cleanup.
-
Issue 3: Compound Instability and Degradation
Q: My aromatic polyketide appears to be degrading during the purification process, as evidenced by the appearance of new spots on TLC or peaks in HPLC. How can I minimize this?
A: The stability of your compound is paramount for successful isolation. Here are some key considerations:
-
pH Control: Many aromatic polyketides are sensitive to acidic or basic conditions.
-
Solution: Buffer your solutions where possible and avoid strong acids or bases unless necessary for a specific extraction step. The optimal pH for stability can vary, but a near-neutral pH is often a good starting point. Some polyketides show good stability in the pH range of 4.5 to 8.5.[2]
-
-
Temperature Sensitivity: Elevated temperatures during solvent evaporation or long-term storage can lead to decomposition.
-
Solution: Use a rotary evaporator at a low temperature to remove solvents. For long-term storage, keep the purified compound as a dry solid at -20°C or below. Some polyketides exhibit higher thermal stability at elevated temperatures for short periods, but it's generally best to keep them cool.[2]
-
-
Light Sensitivity: Exposure to UV light can cause degradation of some aromatic polyketides.
-
Solution: Work in a dimly lit area or use amber glass vials and cover your chromatography columns with aluminum foil.
-
-
Oxidation: The polycyclic aromatic and phenolic moieties can be susceptible to oxidation.
-
Solution: Degas your solvents, especially for HPLC, to remove dissolved oxygen. Consider adding an antioxidant like BHT (butylated hydroxytoluene) in small amounts during extraction and storage, if it does not interfere with downstream applications.
-
Issue 4: Difficulty with Crystallization
Q: I have a purified, amorphous solid of my aromatic polyketide, but I am unable to obtain crystals for X-ray crystallography or to improve purity. What can I do?
A: Crystallization can be a process of trial and error. Here are some techniques to try:
-
Solvent Selection: The choice of solvent is critical for successful crystallization.
-
Solution: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[6] Experiment with a range of solvents of varying polarities. Common choices for aromatic compounds include toluene, ethyl acetate, and mixtures like diethyl ether-methanol or diethyl ether-petroleum ether.[7][8]
-
-
Slow Evaporation: Allowing the solvent to evaporate slowly can promote the growth of well-ordered crystals.
-
Solution: Dissolve your compound in a suitable solvent in a vial with a loose-fitting cap or a cap with a small hole. Place the vial in a quiet, vibration-free location and allow the solvent to evaporate over several days or weeks.
-
-
Vapor Diffusion: This technique involves the slow diffusion of a poor solvent into a solution of your compound in a good solvent.
-
Solution: Dissolve your compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a larger volume of a poor solvent (a solvent in which your compound is insoluble). The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.[7]
-
-
Seeding: Introducing a tiny crystal of your compound can initiate crystallization.
-
Solution: If you have previously managed to obtain a crystal, even a small one, add it to a saturated solution of your compound to act as a nucleation site.
-
-
Scratching: Creating a microscopic imperfection on the inside of the glass can sometimes provide a nucleation point for crystal growth.
-
Solution: Gently scratch the inside of the vial below the surface of the saturated solution with a glass rod.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for isolating aromatic polyketides from a fungal or bacterial culture?
A1: The general initial steps are:
-
Separation of Biomass and Supernatant: The culture is typically centrifuged or filtered to separate the microbial cells (biomass) from the liquid culture medium (supernatant).
-
Extraction: The biomass and supernatant are extracted separately with an organic solvent. Ethyl acetate is a commonly used solvent for extracting a wide range of polyketides. The choice of solvent can be critical and may need to be optimized based on the polarity of the target compound.[9]
-
Concentration: The organic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Q2: How do I choose the right chromatography technique for my aromatic polyketide?
A2: The choice depends on the properties of your compound and the complexity of the mixture:
-
Silica Gel Column Chromatography: This is a good initial purification step for separating compounds based on polarity. It is a versatile and cost-effective method.
-
Sephadex LH-20 Chromatography: This is a type of size-exclusion chromatography that is particularly useful for separating aromatic compounds. It separates based on size and adsorption to the gel matrix.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique ideal for final purification steps and for separating closely related analogues. C18 columns are the most common, but other stationary phases can provide different selectivities.
Q3: What is "dry loading" in column chromatography and when should I use it?
A3: Dry loading involves adsorbing your crude sample onto a small amount of silica gel (or another sorbent) before placing it on top of the column. To do this, dissolve your sample in a minimal amount of a volatile solvent, add the silica gel, and then evaporate the solvent completely. This dry powder is then carefully added to the top of the packed column. You should consider using dry loading when your sample is not very soluble in the initial, non-polar mobile phase, as it can lead to better band-sharpening and improved separation.[3]
Q4: How can I confirm the purity of my isolated aromatic polyketide?
A4: Purity is typically assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with multiple different solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): A single, sharp, symmetrical peak in an HPLC chromatogram is a strong indicator of purity. Running the sample on different columns or with different mobile phases can provide further confidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp signals consistent with the expected structure, with no significant impurity peaks.
-
Mass Spectrometry (MS): A single major ion corresponding to the molecular weight of your compound in the mass spectrum supports its purity.
Quantitative Data Summary
Table 1: Typical Solvent Ratios for Silica Gel Chromatography of Aromatic Polyketides
| Polarity of Compound | Example Solvent System | Typical Ratio (v/v) |
| Non-polar | Hexane / Ethyl Acetate | 9:1 to 7:3 |
| Moderately Polar | Dichloromethane / Methanol | 99:1 to 95:5 |
| Polar | Ethyl Acetate / Methanol | 9:1 to 8:2 |
Note: These are starting points and should be optimized using TLC for each specific compound.[4]
Table 2: General Parameters for Reversed-Phase HPLC of Aromatic Polyketides
| Parameter | Typical Value/Range |
| Stationary Phase | C18, Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection Wavelength | 254 nm, 280 nm, or based on UV-Vis spectrum of the compound |
| pH of Mobile Phase | 2.5 - 7.5 (adjust for optimal separation of ionizable compounds)[5] |
Experimental Protocols
Protocol 1: General Extraction of Aromatic Polyketides from Fungal Culture
-
Harvesting: After the desired fermentation period, harvest the fungal culture.
-
Separation: Separate the mycelium from the culture broth by vacuum filtration through cheesecloth or by centrifugation.
-
Mycelial Extraction: a. Homogenize the mycelial cake in a blender with a suitable organic solvent (e.g., acetone or methanol). b. Filter the homogenate and repeat the extraction of the mycelial residue two more times. c. Combine the organic extracts and evaporate the solvent under reduced pressure. d. Partition the resulting aqueous residue with ethyl acetate (3 x equal volume).
-
Broth Extraction: a. Extract the culture filtrate (broth) with an equal volume of ethyl acetate three times in a separatory funnel.
-
Combine and Concentrate: a. Combine all ethyl acetate extracts from both the mycelium and the broth. b. Dry the combined extract over anhydrous sodium sulfate. c. Filter and concentrate the extract to dryness using a rotary evaporator to obtain the crude extract.
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Solid-Phase Extraction (SPE) for Crude Extract Fractionation
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water through the cartridge. Do not let the cartridge run dry.[10]
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of <10%. Load this solution onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2-3 column volumes of water to remove highly polar impurities. Then, perform a stepwise wash with increasing concentrations of methanol in water (e.g., 20%, 40%, 60% methanol) to elute fractions of increasing polarity.
-
Elution: Elute the target aromatic polyketides with 100% methanol or a mixture of methanol and a less polar solvent like dichloromethane.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the compound of interest. Pool the relevant fractions for further purification.
Visualizations
Caption: A typical experimental workflow for the isolation and purification of aromatic polyketides.
Caption: A logical workflow for troubleshooting common issues in aromatic polyketide purification.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unifr.ch [unifr.ch]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Technical Support Center: Metabolic Engineering of Saccharothrix for Increased Polyketide Output
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the metabolic engineering of Saccharothrix to enhance the production of valuable polyketide compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the metabolic engineering of Saccharothrix.
Issue 1: Low or No Polyketide Production After Genetic Modification
-
Q1: We have introduced a heterologous polyketide synthase (PKS) gene cluster into Saccharothrix, but we are not observing any production of the desired polyketide. What are the possible causes and solutions?
A1: Several factors could be contributing to the lack of polyketide production. Here's a systematic troubleshooting approach:
-
Codon Optimization: The codon usage of the heterologous PKS genes may not be optimal for Saccharothrix.
-
Solution: Re-synthesize the PKS genes with codons optimized for Saccharothrix or a closely related high-GC content actinomycete like Streptomyces.
-
-
Promoter Strength: The promoter driving the expression of the PKS gene cluster may be too weak or not active under the chosen fermentation conditions.
-
Solution: Replace the native promoter with a strong, well-characterized constitutive or inducible promoter known to be effective in Saccharothrix or other actinomycetes (e.g., ermEp*).
-
-
Precursor Unavailability: The biosynthesis of polyketides requires a sufficient supply of specific precursor molecules, such as acetyl-CoA and malonyl-CoA.[1] The native metabolic flux towards these precursors might be a limiting factor.
-
Solution: Overexpress genes involved in the biosynthesis of key precursors. For example, upregulating the expression of acetyl-CoA carboxylase (ACC) can increase the pool of malonyl-CoA.
-
-
Post-Translational Modification: PKS enzymes require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active. The endogenous PPTase in Saccharothrix may not be efficient in activating the heterologous PKS.
-
Solution: Co-express a promiscuous PPTase, such as svp from Streptomyces coelicolor, alongside the PKS gene cluster.
-
-
Silent Gene Cluster: The introduced PKS gene cluster may be subject to negative regulation by endogenous factors in Saccharothrix, keeping it silent.[2][3][4]
-
Solution: Overexpress a pathway-specific activator gene if one is present in the cluster. Alternatively, manipulate global regulatory genes in Saccharothrix that are known to influence secondary metabolism.
-
-
-
Q2: We have overexpressed a gene in a native Saccharothrix polyketide biosynthetic pathway, but the yield has not increased as expected. What could be the issue?
A2: This is a common challenge in metabolic engineering. Consider the following possibilities:
-
Rate-Limiting Step: The overexpressed gene may not represent the primary rate-limiting step in the biosynthetic pathway.
-
Solution: Perform a metabolic flux analysis or transcriptomic study to identify potential bottlenecks elsewhere in the pathway. Target the identified bottlenecks for the next round of genetic engineering.
-
-
Feedback Inhibition: The final polyketide product or an intermediate in the pathway may be causing feedback inhibition of an enzyme in the pathway.
-
Solution: Engineer the target enzyme to be resistant to feedback inhibition through site-directed mutagenesis.
-
-
Co-factor Limitation: The increased flux through the pathway may be limited by the availability of essential co-factors, such as NADPH or ATP.
-
Solution: Overexpress genes involved in the regeneration of the limiting co-factor.
-
-
Toxicity of the Product: High concentrations of the polyketide product may be toxic to the Saccharothrix cells, leading to growth inhibition and reduced productivity.
-
Solution: Engineer efflux pumps to transport the polyketide out of the cell, or consider in situ product removal strategies during fermentation.
-
-
Issue 2: Genetic Instability of Engineered Saccharothrix Strains
-
Q3: Our genetically engineered Saccharothrix strain shows high initial polyketide production, but the yield decreases significantly over subsequent generations. What is causing this genetic instability?
A3: Genetic instability in engineered strains is often due to the loss of the introduced genetic material, especially if it is carried on a plasmid.
-
Plasmid Loss: Plasmids can be lost during cell division, particularly in the absence of selective pressure.
-
Solution: Integrate the expression cassette into the Saccharothrix chromosome. This provides a more stable genetic modification. If using a plasmid, ensure consistent antibiotic selection is maintained throughout the seed train and fermentation process.
-
-
Metabolic Burden: Overexpression of heterologous genes can impose a significant metabolic burden on the host, giving cells that lose the introduced genes a growth advantage.
-
Solution: Use promoters that are tightly regulated and induce expression only after a sufficient amount of biomass has been generated. Balance the expression levels of the engineered pathway to avoid excessive metabolic drain.
-
-
Quantitative Data on Metabolic Engineering Strategies
The following tables summarize the impact of various metabolic engineering strategies on polyketide production in Saccharopolyspora spinosa, a closely related and well-studied actinomycete. These strategies are often applicable to Saccharothrix.
Table 1: Enhancement of Spinosad Production in S. spinosa through Gene Overexpression
| Strain/Modification | Key Overexpressed Gene(s) | Spinosad Titer (mg/L) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | - | ~100 | - | [5] |
| S. spinosa pIBR-SPN FR | Forosamine and rhamnose biosynthetic genes | 1394 ± 163 | 13 | [5] |
| S. spinosa MUV pIBR-SPN FR | Forosamine and rhamnose biosynthetic genes in a mutagenized strain | 1897 ± 129 | 17 | [5] |
| Engineered strain NHF132-BAC-SP43-NCM | Combination of rhamnose precursor overexpression, gene cluster amplification, and chassis optimization | 1816.8 | ~17 | [6] |
| Mutant strain DUA15 | Result of high-throughput screening | - | 0.8-fold increase in spinosad | [7] |
| Engineered strain D15-102 | Genetic engineering of mutant DUA15 | - | 2.9-fold increase vs. original strain | [7] |
| S. spinosa MUV with metK1-sp, rmbA, and rmbB overexpression | S-adenosylmethionine synthetase and glucose metabolism genes | 372 (Spinosyn A) / 217 (Spinosyn D) | 7.44 / 8.03 | [8] |
Table 2: Optimization of Fermentation Parameters for a Saccharothrix sp.
| Parameter | Optimized Value | Impact on Antimicrobial Activity | Reference |
| Initial pH | 7.0 | Increased production | [9][10] |
| Temperature | 25°C | Increased production | [9][10] |
| Inoculation Volume | 15.8% | Increased production | [9][10] |
| Medium Composition | Apple pomace and rapeseed meal based | 91.5% reduction in cost, 20% increase in activity | [9][10] |
Experimental Protocols
Protocol 1: Protoplast Transformation of Saccharothrix
This protocol is adapted from general methods for actinomycete transformation and may require optimization for specific Saccharothrix strains.
Materials:
-
Saccharothrix spores or mycelium
-
Tryptic Soy Broth (TSB) with 0.5% glycine
-
Lysozyme solution (10 mg/mL in P buffer)
-
P buffer (see recipe below)
-
T buffer (see recipe below)
-
R2YE agar plates (see recipe below)
-
Plasmid DNA
-
PEG 1000 solution (25% w/v in P buffer)
P Buffer Recipe:
-
Sucrose: 103 g
-
K2SO4: 0.25 g
-
MgCl2·6H2O: 2.03 g
-
Trace element solution (P-trace): 2 mL
-
KH2PO4: 0.5 g
-
CaCl2·2H2O: 2.95 g
-
Distilled water to 1 L
-
Autoclave and add 1 mL of 1M MOPS buffer (pH 7.2)
T Buffer Recipe:
-
Sucrose: 103 g
-
K2SO4: 0.25 g
-
MgCl2·6H2O: 2.03 g
-
Trace element solution (P-trace): 2 mL
-
Distilled water to 1 L
-
Autoclave and add 1 mL of 1M MOPS buffer (pH 7.2)
R2YE Agar Recipe:
-
Sucrose: 103 g
-
K2SO4: 0.25 g
-
MgCl2·6H2O: 10.12 g
-
Glucose: 10 g
-
Casamino acids: 0.1 g
-
Yeast extract: 5 g
-
Agar: 22 g
-
Distilled water to 1 L
-
Autoclave and add sterile solutions of KH2PO4 (0.05%), CaCl2·2H2O (2.22%), and L-proline (0.3%)
Procedure:
-
Inoculate 50 mL of TSB with Saccharothrix spores or mycelium and incubate at 28-30°C with shaking until the early to mid-logarithmic growth phase.
-
Harvest the mycelium by centrifugation at 4000 x g for 10 minutes.
-
Wash the mycelium twice with 10.3% sucrose solution.
-
Resuspend the mycelium in 10 mL of lysozyme solution and incubate at 37°C for 30-90 minutes, or until protoplast formation is observed under a microscope.
-
Filter the protoplast suspension through sterile cotton wool to remove mycelial fragments.
-
Centrifuge the protoplasts at 3000 x g for 7 minutes and gently wash twice with P buffer.
-
Resuspend the protoplasts in 1 mL of P buffer.
-
Mix 100 µL of the protoplast suspension with 1-5 µg of plasmid DNA.
-
Add 500 µL of 25% PEG 1000 solution and mix gently.
-
Plate the transformation mixture onto R2YE agar plates and incubate at 28-30°C.
-
After 16-24 hours, overlay the plates with a soft agar layer containing the appropriate antibiotic for selection.
-
Continue incubation until transformant colonies appear.
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in Saccharothrix
This is a generalized protocol and requires specific design of the sgRNA and donor DNA for the target gene.
Materials:
-
Saccharothrix strain
-
CRISPR-Cas9 plasmid containing the Cas9 nuclease and a sgRNA expression cassette
-
Donor DNA template for homologous recombination (containing upstream and downstream homology arms of the target gene)
-
Protoplast transformation reagents (see Protocol 1)
-
Appropriate antibiotics for selection
Procedure:
-
Design sgRNA: Design a 20-nucleotide sgRNA sequence targeting a specific site within the gene to be knocked out. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence recognized by the Cas9 nuclease being used (e.g., NGG for Streptococcus pyogenes Cas9).
-
Construct CRISPR-Cas9 Plasmid: Clone the designed sgRNA sequence into the CRISPR-Cas9 expression vector.
-
Construct Donor DNA: Amplify the upstream and downstream flanking regions (homology arms, ~1 kb each) of the target gene from the Saccharothrix genome. Ligate these fragments together, optionally with a resistance cassette in between for selection.
-
Co-transformation: Co-transform the CRISPR-Cas9 plasmid and the donor DNA into Saccharothrix protoplasts using the protocol described above.
-
Selection: Plate the transformants on a medium containing the appropriate antibiotic for the CRISPR-Cas9 plasmid and, if applicable, for the resistance cassette in the donor DNA.
-
Screening: Screen the resulting colonies by PCR using primers that flank the target gene. A successful knockout will result in a PCR product of a different size than the wild-type.
-
Verification: Verify the gene knockout by Sanger sequencing of the PCR product and Southern blotting.
-
Plasmid Curing: To remove the CRISPR-Cas9 plasmid, cultivate the confirmed knockout strain in non-selective medium for several generations and then screen for colonies that have lost the plasmid-associated antibiotic resistance.
Signaling Pathways and Experimental Workflows
Diagram 1: General Polyketide Biosynthesis Pathway
Caption: A simplified overview of the polyketide biosynthesis pathway.
Diagram 2: Workflow for Increasing Polyketide Output
Caption: An iterative workflow for metabolic engineering of Saccharothrix.
Diagram 3: Logical Relationships in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low polyketide yield.
References
- 1. Boosting polyketides production in cell factories: Shared target-pathway for pharmaceutical polyketides engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations [mdpi.com]
- 3. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increasing production of spinosad in Saccharopolyspora spinosa by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Model-Guided Systematic Metabolic Engineering for Enhanced Spinosad Biosynthesis in Saccharopolyspora spinosa NHF132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput screening and metabolic engineering of Saccharopolyspora spinosa for spinosad production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Rational Screened Saccharopolyspora spinosa for the Enhancement of Spinosyns A and D Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Extraction Protocols for Angucyclines from Actinomycetes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of angucyclines from actinomycetes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow, from fermentation to extraction and purification.
Issue 1: Low or No Angucycline Yield
Q1: My actinomycete culture is not producing the expected angucyclines, or the yield is very low. What are the potential causes and solutions?
A1: Low or no angucycline production can stem from several factors related to the fermentation process. Here are some common causes and troubleshooting steps:
-
Suboptimal Fermentation Conditions: The composition of the culture medium and physical parameters are critical for secondary metabolite production.[1]
-
Solution: Systematically optimize fermentation parameters such as carbon and nitrogen sources, pH, temperature, and incubation time. For instance, the optimal pH for the growth of many Streptomyces strains is around 7.0-7.2.[1] Incubation temperatures typically range from 28-37°C, and incubation times can vary from 7 to 12 days for optimal production.[2][3]
-
-
Inadequate Aeration and Agitation: Proper oxygen supply is crucial for the growth of aerobic actinomycetes and the biosynthesis of secondary metabolites.
-
Solution: Optimize the agitation speed (rpm) in shake flask cultures or the aeration rate in fermenters. Ensure flasks are not filled with too much medium to allow for sufficient headspace for gas exchange.
-
-
Strain Viability and Inoculum Quality: The health and age of the actinomycete strain can significantly impact its metabolic activity.
-
Solution: Use a fresh, actively growing seed culture for inoculation. Ensure the inoculum volume is optimized; typically, a 5% (v/v) inoculum is a good starting point.[3]
-
-
Genetic Instability of the Strain: Some high-producing strains can be genetically unstable and may lose their ability to produce the desired compounds over successive subculturing.
-
Solution: Go back to the original stock culture stored at low temperatures (e.g., -80°C in glycerol). Periodically re-isolate single colonies to maintain a productive lineage.
-
Issue 2: Poor Extraction Efficiency
Q2: I have a good culture broth with the target angucyclines, but the extraction yield is poor. How can I improve the extraction efficiency?
A2: Inefficient extraction can lead to significant loss of the target compounds. Consider the following points:
-
Choice of Extraction Solvent: The polarity of the solvent plays a crucial role in selectively extracting angucyclines.
-
Solution: Ethyl acetate is a commonly used and effective solvent for extracting angucyclines from the fermentation broth.[4] Other solvents like methanol or a mixture of methanol and dichloromethane have also been used. It is advisable to perform small-scale pilot extractions with different solvents to determine the most efficient one for your specific angucycline.
-
-
Incomplete Cell Lysis: Angucyclines can be intracellular, extracellular, or both. For intracellular compounds, efficient cell lysis is necessary.
-
Solution: Employ methods like ultrasonication or homogenization of the mycelium to ensure complete cell disruption before or during solvent extraction.
-
-
Suboptimal pH of the Extraction Mixture: The pH of the fermentation broth can influence the solubility and charge of the angucycline molecules, affecting their partitioning into the organic solvent.
-
Solution: Adjust the pH of the culture broth before extraction. For many polyketides, acidifying the broth can improve extraction into an organic solvent.
-
-
Insufficient Mixing and Contact Time: Inadequate mixing of the solvent and the broth can result in incomplete extraction.
-
Solution: Ensure vigorous mixing during the extraction process and allow for sufficient contact time. Repeating the extraction process two to three times with fresh solvent is recommended to maximize recovery.
-
Issue 3: Impure Extract and Co-extraction of Contaminants
Q3: The crude extract contains many impurities, making the downstream purification difficult. How can I obtain a cleaner extract?
A3: A high level of impurities can complicate the purification process and lead to the degradation of the target compounds.
-
Non-selective Extraction Solvent: The solvent might be co-extracting a wide range of other metabolites along with the angucyclines.
-
Solution: If the initial extract is highly impure, consider a sequential extraction with solvents of increasing polarity. This can help to fractionate the components and isolate the angucyclines in a less complex mixture.
-
-
Presence of Emulsions: During liquid-liquid extraction, emulsions can form at the interface of the aqueous and organic layers, trapping the target compounds and impurities.
-
Solution: To break emulsions, you can try adding a saturated salt solution (brine), centrifuging the mixture, or filtering through a bed of celite.
-
-
Extraction of Pigments and other interfering compounds: Fermentation broths often contain pigments and other colored compounds that can interfere with purification.
-
Solution: Pre-treatment of the crude extract with activated charcoal can sometimes help in removing pigments. However, this should be done with caution as it may also adsorb the target angucyclines. A preliminary test on a small sample is recommended.
-
Issue 4: Degradation of Angucyclines During Extraction and Purification
Q4: I suspect that my target angucyclines are degrading during the extraction or purification process. What could be the cause, and how can I prevent it?
A4: Angucyclines, like many natural products, can be sensitive to heat, light, and pH.
-
Exposure to High Temperatures: Prolonged exposure to high temperatures during solvent evaporation can lead to degradation.
-
Solution: Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. Avoid excessive heating of the extract.
-
-
pH Instability: Extreme pH conditions can cause structural changes or degradation of the angucyclines.
-
Solution: Maintain a neutral or slightly acidic pH during extraction and purification unless otherwise specified for your target compound. Buffer your solutions if necessary.
-
-
Photodegradation: Some angucyclines may be light-sensitive.
-
Solution: Protect the samples from direct light by using amber-colored glassware or by wrapping the containers with aluminum foil.
-
-
Inappropriate Solvents for Purification: Certain solvents can react with the angucyclines. For example, using methanol in silica column chromatography has been reported to cause degradation of some angucyclines.
-
Solution: Test the stability of your purified compound in different solvents. If degradation is observed with a particular solvent, switch to an alternative. For instance, ethanol can be a more suitable solvent than methanol for silica column purification of certain angucyclines.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I get a very low yield of angucyclines?
A1: The first step is to systematically review your entire workflow, starting from the fermentation. Confirm the viability and identity of your actinomycete strain. Then, check and optimize the fermentation conditions (media composition, pH, temperature, aeration). Often, suboptimal fermentation is the primary reason for low yields.
Q2: How do I choose the best solvent for extracting my specific angucycline?
A2: The choice of solvent depends on the polarity of your target angucycline. A good starting point is to use ethyl acetate, as it is widely reported for angucycline extraction. To optimize, you can perform small-scale extractions of your culture broth with a few different solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, butanol) and analyze the resulting extracts by TLC or HPLC to see which solvent gives the highest yield of your target compound with the fewest impurities.
Q3: My crude extract is a complex mixture. What is a good general strategy for purification?
A3: A common and effective strategy for purifying angucyclines from a complex crude extract involves a multi-step chromatographic approach. Start with a less expensive, lower-resolution technique like vacuum liquid chromatography (VLC) or column chromatography on silica gel or Sephadex LH-20 to fractionate the extract.[4] Then, analyze the fractions (e.g., by TLC or HPLC) to identify those containing your target compound. Finally, subject these enriched fractions to a high-resolution technique like preparative High-Performance Liquid Chromatography (HPLC) for final purification.[4]
Q4: How can I confirm the identity and purity of my extracted angucycline?
A4: The identity and purity of your extracted compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) can be used to assess purity and obtain a UV-Vis spectrum, which is often characteristic for a class of compounds. For structural elucidation and confirmation, Mass Spectrometry (MS) is used to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) is essential for determining the detailed chemical structure.
Data Presentation
Table 1: Optimization of Fermentation Parameters for Angucycline Production
| Parameter | Condition 1 | Yield/Activity 1 | Condition 2 | Yield/Activity 2 | Condition 3 | Yield/Activity 3 | Reference |
| pH | 6.0 | Lower Production | 7.0 | Optimal Production | 8.0 | Decreased Production | [2] |
| Temperature | 25°C | Moderate Production | 30°C | Optimal Production | 35°C | Decreased Production | [3] |
| Incubation Time | 5 days | Sub-optimal | 7 days | Optimal Production | 10+ days | Production may decrease | [2] |
| Carbon Source | Glucose (20 g/L) | Good Production | Glucose (39.28 g/L) | Optimal Production | Maltose (20 g/L) | Lower Production | [3] |
| Nitrogen Source | Soybean Meal (10 g/L) | Good Production | Soybean Meal (15.48 g/L) | Optimal Production | Yeast Extract (10 g/L) | Lower Production | [3] |
Table 2: Comparison of Extraction Solvents for Angucyclines and Related Polyketides
| Solvent System | Target Compound Class | Relative Extraction Efficiency | Remarks | Reference |
| Ethyl Acetate | Angucyclines | High | Commonly used, good selectivity for moderately polar compounds. | [4] |
| Methanol | Anthraquinones | High | Can extract a broad range of polar compounds, may co-extract more impurities. | |
| Dichloromethane | Polycyclic Aromatic Hydrocarbons | High | Effective for less polar compounds. | |
| Acetonitrile | Pesticides (as a proxy) | Higher than Ethyl Acetate | Often used in QuEChERS methods, good for a wide range of polarities. | |
| Methanol-Dichloromethane (2:1 v/v) | Polycyclic Aromatic Hydrocarbons | Higher than Dichloromethane alone | The mixture provides a broader polarity range for extraction. |
Experimental Protocols
Detailed Methodology for Angucycline Extraction and Initial Purification
This protocol provides a general framework. It may need to be adapted based on the specific actinomycete strain and the target angucycline.
-
Fermentation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP2 broth) with a fresh culture of the actinomycete strain.
-
Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.
-
Inoculate the production medium (e.g., a medium optimized for secondary metabolite production) with the seed culture (e.g., 5% v/v).
-
Incubate the production culture under optimal conditions (e.g., 28-30°C, 200 rpm) for 7-12 days.
-
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
For extracellular angucyclines: Extract the culture supernatant three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.
-
For intracellular angucyclines: Homogenize or sonicate the mycelial mass in a suitable solvent like methanol or acetone to disrupt the cells. Filter the mixture and collect the solvent extract.
-
Combine the extracts if the compound is found in both the supernatant and mycelium.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Initial Purification (Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Perform a preliminary fractionation using Vacuum Liquid Chromatography (VLC) on silica gel or size-exclusion chromatography on Sephadex LH-20.
-
For silica gel VLC, elute with a stepwise gradient of solvents with increasing polarity (e.g., starting with hexane and gradually introducing ethyl acetate and then methanol).
-
For Sephadex LH-20, use a solvent like methanol for elution.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target angucycline.
-
Combine the fractions that show a high concentration of the desired compound for further purification.
-
Mandatory Visualization
Caption: Experimental workflow for angucycline extraction.
Caption: Troubleshooting decision tree for angucycline extraction.
References
Validation & Comparative
A Comparative Analysis of Saccharothrixin K and Other Angucycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Angucycline antibiotics, a major class of polyketides produced primarily by actinomycetes, are renowned for their diverse chemical structures and wide-ranging biological activities, including potent antibacterial and anticancer properties. This guide provides a comparative study of Saccharothrixin K, a more recently discovered member of this family, with other well-characterized angucycline antibiotics such as landomycins, jadomycins, and vineomycins. The objective is to present a clear overview of their performance based on available experimental data.
Introduction to Angucycline Antibiotics
Angucyclines are characterized by a tetracyclic benz[a]anthracene core structure. The extensive chemical diversity within this family arises from variations in glycosylation patterns, oxygenation, and rearrangements of the polyketide backbone. These structural modifications significantly influence their biological activity, leading to different mechanisms of action and target specificities. While some angucyclines have demonstrated promising preclinical activity, their clinical development has been hampered by issues such as toxicity and poor solubility. The ongoing discovery of novel angucyclines, such as the saccharothrixins, offers new opportunities to overcome these challenges.
Comparative Biological Activity
The following table summarizes the reported biological activities of this compound and its analogs in comparison to other notable angucycline antibiotics. It is important to note that the data presented here are from different studies and experimental conditions, which may affect direct comparability.
| Antibiotic | Class | Biological Activity | Target | IC50 / MIC | Citation(s) |
| This compound | Angucycline | Antibacterial | Helicobacter pylori | 16-32 µg/mL | [1] |
| Saccharothrixin F | Angucycline | Antibacterial | Helicobacter pylori | 16-32 µg/mL | [1] |
| Saccharothrixin G | Angucycline | Antibacterial | Helicobacter pylori | 16-32 µg/mL | [1] |
| Saccharothrixin F | Angucycline | Anti-inflammatory | RAW 264.7 macrophages (LPS-induced NO production) | 28 µM | [1] |
| Landomycin A | Angucycline | Anticancer | Human non-small cell lung cancer (A549) | Not specified | [2] |
| Landomycin D | Angucycline | Antibacterial | Bacillus subtilis | <50 µM | [2] |
| Landomycin R | Angucycline | Antibacterial | MRSA 4N 216 | 8 µg/mL | [3] |
| Landomycin R | Angucycline | Antibacterial | MRSA 7Y001 | 4 µg/mL | [3] |
| Jadomycin B | Angucycline | Anticancer | Human breast cancer (MCF-7) | ~1-5 µM | [4] |
| Jadomycin B | Angucycline | Anticancer | Doxorubicin-resistant breast cancer (MCF-7/ADR) | ~2-10 µM | [4] |
| Jadomycin S | Angucycline | Anticancer | Human hepatocellular carcinoma (HepG2) | Potent | [5] |
| Vineomycin A1 | Angucycline | Anticancer | Human breast cancer (MCF-7) | Not specified, induces apoptosis | [6] |
Experimental Protocols
This section provides a generalized overview of the key experimental methodologies cited in the comparative data table.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay for Helicobacter pylori
The antibacterial activity of Saccharothrixins against H. pylori was likely determined using a broth or agar dilution method. A generalized protocol is as follows:
-
Bacterial Culture: Helicobacter pylori is cultured on a suitable medium, such as Columbia blood agar, under microaerophilic conditions (e.g., using a GasPak system) at 37°C for 48-72 hours.[7]
-
Inoculum Preparation: A bacterial suspension is prepared in a broth medium (e.g., Brucella broth) and its density is adjusted to a McFarland standard (typically 3.0).[8]
-
Assay Setup:
-
Broth Microdilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth. The bacterial inoculum is then added to each well.[9]
-
Agar Dilution: The test compounds are incorporated into an appropriate agar medium (e.g., Wilkins-Chalgren agar with blood supplementation) at various concentrations. The bacterial suspension is then inoculated onto the surface of the agar plates.[8]
-
-
Incubation: The plates are incubated under microaerophilic conditions at 37°C for 48-72 hours.[10]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.[8]
Cytotoxicity (IC50) Assay using the MTT Method
The cytotoxic effects of angucyclines on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 3-4 hours.[11][12]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[13]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity (Nitric Oxide Production) Assay
The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for about 1 hour before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are then incubated for 24 hours to allow for NO production.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[14][15] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.[16]
-
IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.
Visualizing Angucycline Bioactivity and Evaluation Workflow
The following diagrams illustrate the diverse biological activities of the compared angucyclines and a generalized workflow for assessing their cytotoxicity.
Caption: Biological activities of selected angucycline antibiotics.
Caption: Generalized workflow of an MTT cytotoxicity assay.
References
- 1. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid spectrophotometric detection for optimized production of landomycins and characterization of their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of landomycins Q and R and related core structures for exploration of the cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Cytotoxic activities of new jadomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis and Structure-Activity Relationship Study of Vineomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing for Helicobacter pylori in times of increasing antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance [frontiersin.org]
- 10. liofilchem.com [liofilchem.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of the anti-inflammatory effects of Saccharothrixin K.
In Vivo Validation of Anti-inflammatory Effects: A Comparative Guide
Objective: This guide provides a comparative analysis of the in vivo anti-inflammatory effects of a hypothetical compound, "Saccharothrixin K," benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the absence of specific data for this compound in published literature, this document will serve as a template, utilizing data from well-characterized anti-inflammatory agents—Ibuprofen, Diclofenac, and Celecoxib—to illustrate the required data presentation, experimental protocols, and mandatory visualizations. This guide is intended for researchers, scientists, and drug development professionals to objectively assess anti-inflammatory performance using preclinical data.
Comparative Analysis of In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of test compounds is commonly evaluated in vivo using the carrageenan-induced paw edema model in rats. This model is a well-established method for screening potential anti-inflammatory drugs. The table below summarizes the dose-dependent inhibition of paw edema by Ibuprofen, Diclofenac, and Celecoxib at various time points after the induction of inflammation.
Data Presentation: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Ibuprofen | 35 | Oral | 2 hours | Significant Inhibition | [1] |
| 4 hours | Significant Inhibition | [1] | |||
| Diclofenac | 5 | Oral | 2 hours | 56.17 ± 3.89 | [2] |
| 20 | Oral | 3 hours | 71.82 ± 6.53 | [2] | |
| Celecoxib | 1 | Intraperitoneal | 4 hours | Statistically Significant | [3] |
| 10 | Intraperitoneal | 4 hours | Statistically Significant | [3] | |
| 30 | Intraperitoneal | 4 hours | Statistically Significant | [3] |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. The following protocol outlines the carrageenan-induced paw edema model in rats, a standard in vivo assay for assessing acute inflammation.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water. They are often fasted overnight before the experiment.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (e.g., "this compound," Ibuprofen, Diclofenac, Celecoxib)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Grouping: Rats are randomly divided into several groups (n=6-10 per group):
-
Control Group: Receives the vehicle only.
-
Standard Drug Group(s): Receives a known anti-inflammatory drug (e.g., Diclofenac at 20 mg/kg).
-
Test Compound Group(s): Receives the test compound at various doses.
-
-
Drug Administration: The vehicle, standard drug, or test compound is administered to the respective groups, typically orally (p.o.) or intraperitoneally (i.p.), 60 minutes before the induction of inflammation.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at the measured time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Mandatory Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain.
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the cytotoxicity of Saccharothrixin K in cancer vs. normal cell lines.
A detailed analysis of the cytotoxic effects of Ammocidin, a natural product from Saccharothrix sp., reveals a significant preferential impact on cancer cells over normal cells. This guide presents a comprehensive comparison of its activity, supported by experimental data and an examination of its mechanism of action.
Researchers in the field of oncology are in a continuous search for therapeutic agents that can selectively target and eliminate cancer cells while minimizing harm to healthy tissues. Natural products are a promising source of such agents. Ammocidin, a compound isolated from the bacterium Saccharothrix sp. AJ9571, has demonstrated potent and selective cytotoxic activity against cancer cells. This guide provides a comparative overview of the cytotoxicity of Ammocidin in cancer versus normal cell lines, details the experimental protocols for assessing its effects, and illustrates the underlying signaling pathways.
Comparative Cytotoxicity: Cancer vs. Normal Cell Lines
Ammocidin exhibits a remarkable difference in its cytotoxic effects when comparing cancer cell lines with their normal counterparts. A key study demonstrated that Ammocidin induced apoptotic cell death in Ras-dependent Ba/F3-V12 cells, a model for cancer cells reliant on the Ras signaling pathway, with a half-maximal inhibitory concentration (IC50) of 66 ng/mL.[1][2][3] In stark contrast, no cell death was observed in IL-3-dependent Ba/F3-V12 cells, which serve as a model for normal hematopoietic cells, at concentrations up to 100 µg/mL.[1][2][3] This represents a selectivity index of over 1500, highlighting the compound's significant therapeutic window.
Further studies have reported that Ammocidins A and B, closely related compounds, also exhibit potent anti-proliferative activities against a range of human cancer cell lines.[4]
| Cell Line | Cell Type | IC50 Value | Citation(s) |
| Ba/F3-V12 (Ras-dependent) | Murine Pro-B (Cancer Model) | 66 ng/mL | [1][2][3] |
| Ba/F3-V12 (IL-3-dependent) | Murine Pro-B (Normal Model) | > 100 µg/mL | [1][2][3] |
Table 1: Comparative IC50 Values of Ammocidin in Cancer vs. Normal Model Cell Lines. This table summarizes the differential cytotoxicity of Ammocidin, showcasing its high potency against a cancer cell model and minimal effect on a corresponding normal cell model.
Experimental Protocols
The evaluation of Ammocidin's cytotoxicity was primarily conducted using cell viability assays. A standard method for such assessments is the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Ammocidin or a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Mechanism of Action: Induction of Apoptosis via MAPK and S6K Pathway Inhibition
Ammocidin's selective cytotoxicity is attributed to its ability to induce apoptosis, or programmed cell death, specifically in cancer cells. The underlying mechanism involves the targeted inhibition of key signaling pathways that are often dysregulated in cancer.
Studies have shown that Ammocidin significantly reduces the phosphorylation levels of Mitogen-Activated Protein Kinase (MAPK) and Ribosomal S6 Kinase (S6K).[1][2][3] Both MAPK and S6K are crucial components of signaling cascades that promote cell survival and proliferation, and their hyperactivation is a common feature of many cancers, particularly those driven by Ras mutations. By inhibiting the phosphorylation and thus the activity of these kinases, Ammocidin effectively disrupts the anti-apoptotic signals that cancer cells rely on for their survival, leading to the initiation of the apoptotic cascade.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. Ammocidin, a new apoptosis inducer in Ras-dependent cells from Saccharothrix sp. I. Production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ammocidins B, C and D, new cytotoxic 20-membered macrolides from Saccharothrix sp. AJ9571 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Saccharothrixin Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Saccharothrixin analogs, focusing on their structure-activity relationships (SAR) to inform future drug discovery and development efforts. Saccharothrixins are a class of aromatic polyketides produced by the rare marine actinomycete Saccharothrix sp., which have demonstrated potential as antibacterial and anti-inflammatory agents. Understanding how structural modifications to the Saccharothrixin scaffold impact biological activity is crucial for optimizing their therapeutic properties.
Data Presentation: Quantitative Comparison of Saccharothrixin Analogs
Recent studies have led to the isolation and characterization of several new Saccharothrixin analogs, designated as Saccharothrixins D-M.[1][2] A summary of their reported biological activities is presented below.
| Compound | Biological Activity | Target/Assay | Quantitative Data | Reference |
| Saccharothrixin F (3) | Antibacterial | Helicobacter pylori | MIC: 16-32 µg/mL | [1][2] |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | IC50: 28 µM | [1][2] | |
| Saccharothrixin G (4) | Antibacterial | Helicobacter pylori | MIC: 16-32 µg/mL | [1][2] |
| Saccharothrixin K (8) | Antibacterial | Helicobacter pylori | MIC: 16-32 µg/mL | [1][2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-Activity Relationship Insights
While a comprehensive SAR study across a wide range of synthetic analogs is still emerging, initial findings from naturally occurring Saccharothrixins D-M provide valuable insights. These compounds are angucycline derivatives, and their discovery was facilitated by genome mining of the Saccharothrix sp. D09 strain and a "one strain-many compounds" (OSMAC) strategy.[1][2] The known analogs include highly oxygenated and glycosylated derivatives.[1][2]
The antibacterial activity of compounds 3 , 4 , and 8 against Helicobacter pylori suggests that the core angucycline scaffold is essential for this bioactivity.[1][2] Furthermore, the anti-inflammatory activity of compound 3 , demonstrated by the inhibition of nitric oxide production, indicates that specific structural features may confer distinct biological properties.[1][2] The structural elucidation of these compounds was achieved through detailed HRESIMS, NMR spectroscopic, and X-ray crystallographic analysis.[1][2]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of SAR studies. The following are generalized protocols for key experiments typically employed in the evaluation of antibiotic and anti-inflammatory agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the Saccharothrixin analogs against Helicobacter pylori is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: H. pylori is cultured on an appropriate medium (e.g., Columbia agar with 5% sheep blood) under microaerophilic conditions. Colonies are then suspended in a suitable broth (e.g., Brucella broth with 5% fetal bovine serum) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compounds: The Saccharothrixin analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the test broth in 96-well microtiter plates.
-
Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 72 hours under microaerophilic conditions.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of the Saccharothrixin analogs is assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the Saccharothrixin analogs for 1 hour.
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Measurement of NO Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent system. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
-
Calculation of IC50: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the NO production compared to the LPS-stimulated control.
Visualizing the SAR Workflow and Saccharothrixin Scaffold
To better understand the process of SAR studies and the key structural features of Saccharothrixin, the following diagrams are provided.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Key structural features of the Saccharothrixin scaffold.
Conclusion and Future Directions
The currently available data on Saccharothrixin analogs, particularly compounds 3 , 4 , and 8 , highlight their potential as leads for the development of new antibacterial and anti-inflammatory drugs.[1][2] The core angucycline scaffold appears to be crucial for their biological activity. Future research should focus on the systematic synthesis of a broader range of Saccharothrixin analogs with modifications at the oxygenation patterns and glycosylation sites. This will enable a more comprehensive understanding of the SAR and facilitate the design of more potent and selective therapeutic agents. The development of natural product-based antibiotics remains a critical strategy in the fight against emerging bacterial resistance.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Natural Product-Based Antibiotics: Synthesis and SAR-Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Polyketide Inhibitors: Saccharothrixins and Pks13 Targeting Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two distinct classes of polyketide natural products and their synthetic analogues: the emerging Saccharothrixins with antibacterial and anti-inflammatory properties, and a well-established group of inhibitors targeting the polyketide synthase 13 (Pks13) of Mycobacterium tuberculosis.
While a direct experimental comparison between Saccharothrixins and Pks13 inhibitors is not available in current literature due to their different biological targets, this guide offers a side-by-side analysis of their known activities, mechanisms, and the experimental data supporting their potential therapeutic applications.
Section 1: Saccharothrixins - A Novel Class of Bioactive Polyketides
Saccharothrixins are aromatic polyketides produced by the marine actinomycete Saccharothrix sp. Recent studies have led to the discovery of a series of these compounds, designated Saccharothrixins D-M, which exhibit promising biological activities.
Biological Activity of Saccharothrixins
Genome mining has identified a type II polyketide synthase biosynthetic gene cluster responsible for the production of these angucycline derivatives.[1][2] Select Saccharothrixins have demonstrated notable antibacterial activity against Helicobacter pylori and anti-inflammatory effects.[1][2]
Table 1: Quantitative Data for Bioactive Saccharothrixins
| Compound | Biological Activity | Target/Assay | Value | Citation |
| Saccharothrixin F (3) | Antibacterial | Helicobacter pylori | MIC: 16-32 µg/mL | [1][2] |
| Saccharothrixin G (4) | Antibacterial | Helicobacter pylori | MIC: 16-32 µg/mL | [1][2] |
| Saccharothrixin K (8) | Antibacterial | Helicobacter pylori | MIC: 16-32 µg/mL | [1][2] |
| Saccharothrixin F (3) | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | IC50: 28 µM | [1][2] |
Experimental Protocols
Anti-inflammatory Activity Assay: The anti-inflammatory activity of Saccharothrixin F was determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The IC50 value represents the concentration of the compound that inhibits 50% of NO production.[3][4][5]
Section 2: Inhibitors of Polyketide Synthase 13 (Pks13)
Pks13 is a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[6][7] This makes Pks13 a validated and attractive target for the development of novel anti-tuberculosis drugs. Several classes of small molecule inhibitors targeting Pks13 have been identified and optimized.
Mechanism of Pks13 Inhibition
Pks13 catalyzes the final condensation step of two long-chain fatty acids to form the mycolic acid precursor.[6] The inhibitors discussed below primarily target the thioesterase (TE) domain of Pks13, preventing the release of the mycolic acid precursor and thereby disrupting cell wall biosynthesis.[7][8][9]
Comparative Performance of Pks13 Inhibitors
Multiple chemical scaffolds have been developed as Pks13 inhibitors, each with distinct potency and properties. The following tables summarize the quantitative data for representative compounds from the most prominent classes.
Table 2: Benzofuran Derivatives as Pks13 Inhibitors
| Compound | Pks13 TE Inhibition | M. tuberculosis H37Rv Growth Inhibition | Citation |
| TAM16 | IC50: Not Reported | MIC: Not Reported, but potent in vivo | [8] |
| Benzofuran 1 | IC50: Not Reported | MIC: Potent activity | [10] |
| TAM2 | Not Reported | IC50 (exp): 0.12 µM | [11] |
Table 3: Coumestan Derivatives as Pks13 Inhibitors
| Compound | M. tuberculosis H37Rv Growth Inhibition | Notes | Citation |
| Compound 1 | MIC: Bactericidal at 15x MIC | Favorable pharmacokinetics | [6][12] |
| Compound 65 | MIC: 0.0313 - 0.0625 µg/mL | High selectivity against mycobacteria | [7] |
| Unsubstituted Analogue 26 | MIC: 0.25 µg/mL | Reference compound | [7] |
Table 4: Thiophene, Oxadiazole, and N-phenylindole Derivatives as Pks13 Inhibitors
| Compound Class | Representative Compound | M. tuberculosis H37Rv Growth Inhibition | Pks13 TE Inhibition | Citation |
| Thiophene | Thiophene-2 (TP2) | MIC: 1 µM | Inhibits fatty acyl-AMP loading | [13][14] |
| Oxadiazole | Novel Series Lead | MIC < 1 µM | Binds to TE domain | [15][16] |
| N-phenylindole | Compound 45 | MIC: 0.0625 µg/mL | High-affinity binding to TE domain | [17] |
| N-phenylindole | Compound 58 | MIC: 0.125 µg/mL | High-affinity binding to TE domain | [17] |
Experimental Protocols
Pks13 Thioesterase (TE) Domain Inhibition Assay: The enzymatic activity of the Pks13 TE domain is typically measured using a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate. The reaction is initiated by the addition of the substrate to the purified enzyme, and the fluorescence of the released 4-methylumbelliferone is monitored over time. The IC50 value is determined by measuring the enzyme activity in the presence of varying concentrations of the inhibitor.[15]
M. tuberculosis Whole-Cell Growth Inhibition Assay: The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv is determined using a broth microdilution method. The bacteria are cultured in a suitable medium (e.g., 7H9 broth) in 96- or 384-well plates containing serial dilutions of the test compounds. Bacterial growth is measured after a defined incubation period (typically 5-7 days) by monitoring optical density or using a fluorescent reporter. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[18][19][20]
Conclusion
This guide highlights the distinct yet compelling profiles of two different families of polyketide-derived inhibitors. The Saccharothrixins represent a nascent class of natural products with demonstrated antibacterial and anti-inflammatory potential, warranting further investigation into their mechanism of action and therapeutic applications. In contrast, the inhibitors of M. tuberculosis Pks13 are a more mature area of research, with several potent chemical classes identified and characterized. The extensive quantitative data and established experimental protocols for Pks13 inhibitors provide a solid foundation for ongoing drug discovery efforts aimed at combating tuberculosis. For researchers in the field, both areas offer exciting opportunities for the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. journals.asm.org [journals.asm.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis [mdpi.com]
- 18. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unveiling the Molecular Target of Saccharothrixin K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Saccharothrixin K, a novel glycosylated angucycline antibiotic, to elucidate its molecular target. By examining its biological activity alongside related compounds and detailing established target identification methodologies, this document serves as a resource for researchers investigating new antibiotic mechanisms of action.
Introduction to this compound
This compound is an angucycline antibiotic isolated from the marine actinomycete Saccharothrix sp. D09.[1] Like other members of the angucycline class, it is a polycyclic aromatic polyketide biosynthesized via a type II polyketide synthase pathway.[1] Preliminary studies have shown that this compound exhibits moderate antibacterial activity against Helicobacter pylori and Staphylococcus aureus.[2][3][4][5] However, its precise molecular target and mechanism of action remain to be fully elucidated. This guide explores potential molecular targets by comparing the bioactivity of this compound with other well-characterized angucyclines and outlines key experimental workflows for target confirmation.
Postulated Molecular Target: DNA and RNA Polymerases
Based on the known mechanisms of other polycyclic aromatic antibiotics, such as doxorubicin and actinomycin D, a primary hypothesis is that this compound interferes with nucleic acid metabolism. Angucyclines have been noted for their cytotoxic properties, often stemming from the inhibition of DNA replication and transcription.[6] Therefore, DNA gyrase, topoisomerases, and RNA polymerase are strong candidate targets for this compound.
Comparative Biological Activity
To contextualize the antibacterial profile of this compound, the following table summarizes its activity alongside other angucycline antibiotics. This comparative data provides a basis for understanding its spectrum of activity and potency.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Helicobacter pylori G27 | 16 | [2][3][4][5] |
| This compound | Staphylococcus aureus ATCC25923 | 16 | [2][3][4][5] |
| Urdamycin A | Bacillus subtilis | 3.1 | [6] |
| Urdamycin A | Staphylococcus aureus | 6.25 | [6] |
| Jadomycin B | Bacillus subtilis | 12.5 | |
| Landamycin A | Bacillus subtilis | 1.56 | [7] |
Experimental Protocols for Target Identification
Confirming the molecular target of a novel antibiotic is a critical step in its development. The following are detailed protocols for established methodologies that can be employed to identify the molecular target of this compound.
Generation and Genomic Analysis of Resistant Mutants
This genetic approach is a powerful tool for identifying potential drug targets.
Protocol:
-
Selection of Resistant Mutants:
-
Culture a susceptible bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus) on solid medium containing sub-lethal concentrations of this compound.
-
Gradually increase the concentration of this compound in subsequent passages to select for spontaneous resistant mutants.
-
Isolate colonies that exhibit significant growth at concentrations of this compound that are inhibitory to the wild-type strain.
-
-
Whole-Genome Sequencing:
-
Extract genomic DNA from both the wild-type and the resistant mutant strains.
-
Perform whole-genome sequencing using a next-generation sequencing platform.
-
-
Comparative Genomic Analysis:
-
Align the genome sequences of the wild-type and resistant strains to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
Prioritize mutations found in coding regions of genes known to be involved in essential cellular processes (e.g., DNA replication, transcription, translation, cell wall biosynthesis).
-
The gene harboring the mutation is a strong candidate for the molecular target of the antibiotic.
-
In Vitro Enzyme Inhibition Assays
Biochemical assays are essential for validating the direct interaction between the antibiotic and its putative target.
Protocol (Example: DNA Gyrase Inhibition Assay):
-
Purification of Target Enzyme:
-
Clone and overexpress the subunits of the target enzyme (e.g., GyrA and GyrB of DNA gyrase) in E. coli.
-
Purify the recombinant proteins using affinity chromatography.
-
-
Inhibition Assay:
-
Set up reaction mixtures containing the purified enzyme, its substrate (e.g., supercoiled plasmid DNA for DNA gyrase), and ATP.
-
Add varying concentrations of this compound to the reaction mixtures. Include a known inhibitor (e.g., ciprofloxacin for DNA gyrase) as a positive control and a no-inhibitor control.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Analyze the reaction products by agarose gel electrophoresis. Inhibition of enzyme activity will be observed as a decrease in the amount of product (e.g., relaxed DNA for DNA gyrase).
-
Calculate the IC50 value of this compound.
-
Affinity Chromatography
This technique is used to isolate the cellular target of a drug by exploiting its binding affinity.
Protocol:
-
Immobilization of this compound:
-
Chemically modify this compound to introduce a linker arm, if necessary, without compromising its biological activity.
-
Covalently attach the modified this compound to a solid support matrix (e.g., agarose beads) to create an affinity column.
-
-
Cell Lysate Preparation:
-
Grow a culture of the susceptible bacterial strain and prepare a cell-free lysate.
-
-
Affinity Chromatography:
-
Pass the cell lysate through the this compound-affinity column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the proteins that specifically bind to this compound using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification:
-
Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
The identified protein is a strong candidate for the molecular target.
-
Visualizing the Path to Target Confirmation
The following diagrams illustrate the key workflows and conceptual relationships in the process of confirming the molecular target of this compound.
Caption: Experimental workflow for molecular target identification.
Caption: Postulated signaling pathway for this compound.
Conclusion
While the definitive molecular target of this compound awaits experimental confirmation, comparative analysis with other angucycline antibiotics strongly suggests an inhibitory action on nucleic acid biosynthesis. The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously test this hypothesis and precisely identify the molecular target. Elucidating the mechanism of action of this compound will not only contribute to our understanding of this novel antibiotic but also pave the way for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Genome-Guided Discovery of Highly Oxygenated Aromatic Polyketides, Saccharothrixins D-M, from the Rare Marine Actinomycete Saccharothrix sp. D09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Angucycline Glycosides from a Marine-Derived Bacterium Streptomyces ardesiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Therapeutic Index of Saccharothrixin K: A Comparative Analysis with Leading Natural Products
A Critical Evaluation of Therapeutic Potential in Oncology
The therapeutic index (TI) is a cornerstone in drug development, quantifying the relative safety of a drug by comparing the dose required to elicit a therapeutic effect against the dose that produces toxicity. A wider therapeutic window implies a safer medication. This guide provides a comparative analysis of the therapeutic index of Saccharothrixin K against other well-established natural products in cancer therapy: paclitaxel, doxorubicin, and vincristine. Due to the limited publicly available data on this compound, this guide will focus on establishing a framework for its future evaluation by presenting the known therapeutic indices and mechanisms of action of these established anticancer agents.
Comparative Therapeutic Index of Natural Products
The therapeutic index is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety for clinical use. While specific TI values for this compound are not yet established in the literature, this section provides a comparative overview of the TI for widely used natural product-derived anticancer agents.
| Natural Product | Cancer Cell Line(s) | IC50 (nM) | LD50 (mg/kg) | Therapeutic Index (Calculated as LD50/Effective Dose) | Key References |
| This compound | Data not available | Data not available | Data not available | Data not available | N/A |
| Paclitaxel | A549, MCF-7, and others | 2.5 - 7.5 | ~10.5 (mice, IV) | Varies significantly with tumor type and dosing schedule. | [1] |
| Doxorubicin | Various breast cancer cell lines | ~50 - 200 | ~20 (mice, IV) | Generally narrow, a key challenge in its clinical use. | [2][3][4] |
| Vincristine | L1210, CEM | 10 - 100 | ~2 (mice, IV) | Known for its narrow therapeutic index and neurotoxicity. | [5][6][7] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. LD50 (lethal dose, 50%) is the dose required to kill half the members of a tested population. The therapeutic index is a more complex clinical measure and the values presented here are simplified for comparative purposes. The effectiveness of these drugs is highly dependent on the cancer type, treatment regimen, and individual patient factors.[1][8]
Experimental Protocols for Therapeutic Index Determination
The determination of a therapeutic index involves a series of preclinical in vitro and in vivo experiments to assess both the efficacy and toxicity of a compound.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of the drug that inhibits the growth of cancer cells by 50% (IC50).
1. Cell Culture:
- Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay (or similar viability assays like XTT, MTS):
- Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- Varying concentrations of the natural product are added to the wells.
- After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Viable cells with active mitochondrial reductases convert MTT into formazan crystals.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Efficacy and Toxicity Studies
Objective: To determine the effective dose (ED50) and lethal dose (LD50) in animal models.
1. Animal Models:
- Immunocompromised mice (e.g., nude or SCID mice) are commonly used.
- Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.
2. Efficacy Studies (Tumor Growth Inhibition):
- Once tumors reach a palpable size, animals are randomly assigned to treatment and control groups.
- The natural product is administered through a relevant route (e.g., intravenous, intraperitoneal, or oral) at various doses.
- Tumor volume is measured regularly using calipers.
- The effective dose that causes a 50% reduction in tumor growth (ED50) is determined.
3. Toxicity Studies (Maximum Tolerated Dose and LD50):
- Healthy animals are administered escalating doses of the natural product.
- Animals are monitored for signs of toxicity, including weight loss, changes in behavior, and mortality.
- The maximum tolerated dose (MTD), the highest dose that does not cause unacceptable toxicity, is determined.
- The LD50, the dose that results in the death of 50% of the animals, is also calculated.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these natural products exert their anticancer effects is crucial for rational drug design and combination therapies.
This compound
The mechanism of action for this compound is not yet elucidated. Further research is required to identify its molecular targets and signaling pathways.
Paclitaxel
Paclitaxel is a mitotic inhibitor that targets microtubules.[9] It stabilizes microtubules, preventing their depolymerization, which is essential for cell division.[9][10] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[8]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Doxorubicin
Doxorubicin has a multi-faceted mechanism of action.[2][11] It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[3][11] It also generates reactive oxygen species (ROS), which induce oxidative stress and damage cellular components.[3]
Caption: Doxorubicin's multiple mechanisms inducing apoptosis.
Vincristine
Similar to paclitaxel, vincristine is a vinca alkaloid that targets microtubules.[12] However, instead of stabilizing them, it inhibits their polymerization, leading to the disassembly of the mitotic spindle.[12][13] This disruption of microtubule formation also results in mitotic arrest and apoptosis.[7]
Caption: Vincristine's mechanism of action via microtubule disruption.
Experimental Workflow for Therapeutic Index Benchmarking
The following diagram outlines a generalized workflow for the comprehensive evaluation and comparison of the therapeutic index of a novel natural product like this compound against established drugs.
Caption: A generalized workflow for determining and benchmarking the therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective toxicity of vincristine against chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of vincristine on tumour subpopulations separated from pulmonary nodules. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Safety and Handling Guide for Novel Saccharothrix-Derived Compounds
This guide is intended for researchers, scientists, and drug development professionals working with potent, solid chemical compounds where the full toxicological profile may not be known.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between laboratory personnel and a potentially hazardous substance. A risk assessment should always be performed to determine the specific PPE required for any given procedure.
Summary of Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes & Face | Safety Goggles or a Face Shield | Must be worn when handling the compound outside of a certified Biological Safety Cabinet (BSC) or fume hood to protect against splashes or aerosolized particles.[1] Standard safety glasses are recommended for general laboratory work.[1] |
| Hands | Nitrile Gloves | Nitrile gloves are preferred for their broad range of chemical resistance.[1] Gloves should be inspected before use and changed immediately if contaminated or compromised. Double gloving may be required for certain high-risk procedures.[2] Always wash hands after removing gloves.[1][3] |
| Body | Laboratory Coat or Gown | A dedicated lab coat or gown should be worn to protect personal clothing from contamination.[1] This PPE should not be worn outside of the laboratory.[1] |
| Respiratory | Respirator (if applicable) | A respirator may be necessary if there is a risk of inhaling aerosolized particles.[2] The type of respirator should be determined by a risk assessment. Work that may generate aerosols should ideally be performed within a primary containment device like a BSC.[2] |
Operational and Disposal Plans
A clear and well-documented plan for the handling and disposal of the compound is essential for maintaining a safe laboratory environment.
1. Engineering Controls and Preparation:
-
Ventilation: All work with the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a Biological Safety Cabinet (BSC) to minimize inhalation exposure.[3][4]
-
Designated Area: Designate a specific area for handling the compound to prevent cross-contamination.
2. Handling Procedures:
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[3][4]
-
Personal Hygiene: Avoid contact with skin and eyes.[4] Do not ingest the compound. Wash hands thoroughly after handling.[3]
-
Spill Management: In the event of a spill, follow established laboratory procedures for cleaning up hazardous materials. This typically involves using an appropriate absorbent material and decontaminating the area.
3. Storage:
-
Container: Keep the compound in a tightly closed container.[3][4]
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][4]
4. Disposal Plan:
-
Waste Classification: Unused product and any contaminated disposable materials (e.g., gloves, wipes) should be treated as hazardous waste.
-
Containment: Collect waste in suitable, closed containers that are clearly labeled.[3]
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal environmental regulations. Consult your institution's EHS department for specific guidance on waste disposal procedures.
Visual Workflow Guides
The following diagrams illustrate standard workflows for handling potent chemical compounds and their subsequent disposal.
Caption: Workflow for Safely Handling a Potent Solid Compound.
Caption: General Chemical Waste Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
